4-Chloro-6-isopropylquinoline-3-carbonitrile
Beschreibung
BenchChem offers high-quality 4-Chloro-6-isopropylquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-isopropylquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-chloro-6-propan-2-ylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c1-8(2)9-3-4-12-11(5-9)13(14)10(6-15)7-16-12/h3-5,7-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJYCFMDNCQQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C(=CN=C2C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-96-0 | |
| Record name | 4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 4-Chloro-6-isopropylquinoline-3-carbonitrile in Targeted Drug Discovery
Executive Summary
The compound 4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0) is a highly specialized, privileged heterocyclic building block utilized extensively in medicinal chemistry and antineoplastic drug development[1]. It serves as a critical synthetic intermediate for the generation of 4-anilinoquinoline-3-carbonitrile derivatives—a class of small molecules renowned for their potent, ATP-competitive inhibition of receptor tyrosine kinases, primarily the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[2][3].
This whitepaper details the structural rationale, mechanistic utility, and validated synthetic protocols for deploying this scaffold in modern drug discovery workflows.
Chemical Identity & Physicochemical Profiling
Understanding the baseline quantitative properties of the scaffold is essential for predicting its behavior in nucleophilic aromatic substitution (SNAr) reactions and downstream pharmacokinetic optimization.
| Property | Value |
| Chemical Name | 4-Chloro-6-isopropylquinoline-3-carbonitrile |
| CAS Number | 936497-96-0[1] |
| Molecular Formula | C13H11ClN2[1] |
| Molecular Weight | 230.69 g/mol [1] |
| Monoisotopic Mass | 230.06108 Da[4] |
| Key Reactive Sites | C4 (Electrophilic center), C3 (Electron-withdrawing group) |
Mechanistic Rationale in Scaffold Design
The architectural design of 4-Chloro-6-isopropylquinoline-3-carbonitrile is highly intentional; every functional group serves a distinct chemical and biological purpose in the context of kinase inhibition[5]:
-
The 4-Chloro Leaving Group : The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[5]. The electron-deficient nature of the quinoline ring makes this position highly susceptible to attack by aniline nucleophiles.
-
The 3-Carbonitrile Moiety : Acting as a powerful electron-withdrawing group (EWG), the nitrile group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, further accelerating the SNAr displacement at C4[5]. Biologically, in the final drug molecule, this nitrile group acts as a critical bioisostere for the N3 nitrogen found in quinazolines, serving as a hydrogen-bond acceptor that interacts with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR)[3].
-
The 6-Isopropyl Group : The introduction of a branched alkyl chain at the C6 position provides essential van der Waals interactions. During kinase binding, this lipophilic moiety projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing both binding affinity and kinase selectivity[2][6].
EGFR/HER-2 signaling pathway and inhibition by 4-anilinoquinoline-3-carbonitrile derivatives.
Experimental Protocol: SNAr Functionalization
To convert 4-Chloro-6-isopropylquinoline-3-carbonitrile into a biologically active 4-anilinoquinoline-3-carbonitrile inhibitor, a regioselective SNAr reaction is employed[2][5]. The following protocol is engineered as a self-validating system , ensuring high yield and purity through thermodynamic control and differential solubility.
Step-by-Step Methodology:
-
Reagent Preparation : In a dry, round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-6-isopropylquinoline-3-carbonitrile (1.0 equivalent) and the target substituted aniline (1.1 equivalents) in anhydrous isopropanol (0.2 M concentration).
-
Causality : Isopropanol is selected because its boiling point (82°C) provides optimal thermal energy to overcome the activation barrier of the SNAr reaction without inducing thermal degradation of the sensitive nitrile group.
-
-
Catalytic Activation : Add a catalytic amount of pyridine hydrochloride (0.1 equivalents).
-
Causality : The mild acid protonates the quinoline nitrogen, drastically increasing the electrophilic character of the C4 carbon. This catalytic activation ensures complete conversion even when utilizing sterically hindered or electron-deficient anilines.
-
-
Thermal Cycling : Heat the reaction mixture to reflux (80°C) under a nitrogen atmosphere for 2 to 4 hours. Monitor the consumption of the starting material via LC-MS.
-
Self-Validating Isolation : Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to a 0°C ice bath for 1 hour.
-
Causality : As the reaction progresses, the resulting 4-anilinoquinoline-3-carbonitrile hydrochloride salt is generated. Because this specific salt is highly insoluble in cold isopropanol (unlike the neutral starting materials), it spontaneously crystallizes out of solution. This rapid precipitation serves as a visual, self-validating indicator of reaction success and completion.
-
-
Purification : Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold isopropanol and cold diethyl ether to remove unreacted aniline and trace impurities. Dry under high vacuum at 40°C for 12 hours.
Synthetic workflow for SNAr displacement of the 4-chloro group by anilines.
Analytical Validation Protocols
To ensure the trustworthiness and structural integrity of the synthesized intermediate, the following analytical validations must be performed:
-
1H NMR Spectroscopy (DMSO-d6) : The successful displacement of the chlorine atom is confirmed by the appearance of a highly deshielded singlet at ~9.5–10.5 ppm, corresponding to the newly formed secondary amine (NH) bridging the quinoline and aniline rings. The intact isopropyl group will present as a distinct septet (~3.1 ppm) and a six-proton doublet (~1.3 ppm).
-
LC-MS Analysis : High-resolution mass spectrometry should demonstrate the complete disappearance of the m/z 230.06 peak[1][4] (the chloro starting material) and the emergence of the target mass corresponding to the specific aniline adduct [M+H]+.
References
-
AK Scientific, Inc. "4-Chloro-6-isopropylquinoline-3-carbonitrile Safety Data Sheet". aksci.com. 1
-
BenchChem . "Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate". benchchem.com. 5
-
Journal of Medicinal Chemistry . "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity". acs.org. 2
-
PMC / NIH . "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways". nih.gov. 3
-
ResearchGate . "Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers". researchgate.net. 6
-
PubChemLite . "LQJYCFMDNCQQLL-UHFFFAOYSA-N - Explore". uni.lu. 4
Sources
- 1. aksci.com [aksci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - LQJYCFMDNCQQLL-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 4-Chloro-6-isopropylquinoline-3-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of 4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS No: 936497-96-0), a substituted quinoline derivative of significant interest in medicinal chemistry. As a heterocyclic building block, its physicochemical characteristics are paramount determinants of its synthetic utility and its potential as a scaffold in drug discovery programs. This document delineates the structural identity of the compound and provides an in-depth exploration of its key properties, including melting point, solubility, and spectral characteristics. We will discuss the profound implications of these properties on pharmaceutical development, from purity assessment and quality control to bioavailability and therapeutic efficacy. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these essential parameters, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a privileged structure in drug discovery.[1][2] Quinoline derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The therapeutic efficacy and pharmacokinetic profile of these agents are intrinsically linked to their physicochemical properties.[1] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of parameters such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing a compound's drug-like characteristics.[1] 4-Chloro-6-isopropylquinoline-3-carbonitrile is a key intermediate, with its reactive 4-chloro position enabling nucleophilic aromatic substitution, a common strategy in the synthesis of kinase inhibitors.[6] Understanding its fundamental physical properties is therefore the first and most critical step in its rational application in drug development programs.
Compound Identification
A precise understanding of a compound begins with its unambiguous identification. The following table summarizes the key identifiers for the subject of this guide.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile | |
| CAS Number | 936497-96-0 | [7] |
| Molecular Formula | C₁₃H₁₁ClN₂ | [7][8] |
| Molecular Weight | 230.70 g/mol | [7] |
| InChI Key | LQJYCFMDNCQQLL-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)N=CC(=C2Cl)C#N | |
| Synonyms | 4-chloro-6-isopropyl-3-quinolinecarbonitrile |
Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior during formulation, manufacturing, and ultimately, its physiological disposition. While specific experimental data for this compound is not extensively published, this section details its known properties and provides expected characteristics based on its structure and data from analogous compounds.
Appearance and Physical Form
Based on supplier information and the nature of similar heterocyclic compounds, 4-Chloro-6-isopropylquinoline-3-carbonitrile is expected to be a solid at room temperature, typically a powder.[9]
Melting Point
The melting point is a critical indicator of a compound's purity and identity.[10][11] Pure crystalline solids exhibit a sharp, well-defined melting point range, typically within 1–2 °C, whereas impurities lead to a depression and broadening of this range.[12][13] This makes melting point determination an indispensable tool for quality control in both synthesis and manufacturing.[12][14]
The specific melting point for 4-Chloro-6-isopropylquinoline-3-carbonitrile is not reported in the reviewed literature. However, it is a fundamental parameter that must be determined experimentally upon synthesis or acquisition.
Solubility
Solubility is arguably one of the most critical physicochemical properties influencing a drug's oral bioavailability.[15][16] For a drug to be absorbed through the gastrointestinal tract, it must first dissolve in the aqueous environment of the gut.[17][] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption, which can render a drug ineffective.[16][19]
-
Expected Solubility Profile: Given its largely aromatic and hydrophobic structure, 4-Chloro-6-isopropylquinoline-3-carbonitrile is expected to have low solubility in water. Conversely, it is predicted to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and alcohols, which is typical for quinoline derivatives.[2][3]
The following diagram illustrates the critical relationship between a compound's physical properties and its downstream developmental fate.
Spectral Data
Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. For 4-Chloro-6-isopropylquinoline-3-carbonitrile, the following characteristic absorption bands are expected:
-
~2240-2220 cm⁻¹: A sharp, strong absorption peak corresponding to the C≡N (nitrile) stretching vibration.[20] This peak is highly diagnostic for nitriles.
-
~3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic quinoline ring.[21]
-
~1600-1400 cm⁻¹: C=C and C=N in-ring stretching vibrations characteristic of the quinoline core.[21]
-
~2970-2870 cm⁻¹: C-H stretching vibrations from the isopropyl group.
-
~800-600 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups of the isopropyl substituent. The exact chemical shifts would need to be determined experimentally.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the unique electronic environments of the molecule, including the nitrile carbon, the carbons of the quinoline ring, and the carbons of the isopropyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 230.
-
A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be a second peak (M+2) at m/z 232 with an intensity that is approximately one-third of the main molecular ion peak, confirming the presence of a single chlorine atom.
-
Experimental Protocols for Property Determination
The trustworthiness of any technical guide rests on the reproducibility of its methods. The following section provides standardized, step-by-step protocols for the determination of the key physical properties discussed.
Melting Point Determination (Capillary Method)
This method is a standard compendial test recognized by regulatory agencies like the USP and PhEur.[13]
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Packing should be dense and uniform.
-
-
Instrumentation:
-
Use a calibrated digital melting point apparatus (e.g., from BUCHI, Mettler Toledo, or Stuart).
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.
-
Once melting is observed, perform a second, more accurate measurement with a new sample. Start at a temperature approximately 20 °C below the observed melt and use a slow heating ramp (1-2 °C/min).
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting point is reported as this range.
-
Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Preparation:
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[15]
-
Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess solid ensures that a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
-
Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile or methanol).
-
Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Calculate the original concentration in the saturated solution, typically reported in mg/mL or µg/mL.
-
The general workflow for physicochemical characterization is outlined below.
Spectroscopic Data Acquisition
-
IR Spectroscopy (ATR Method):
-
Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[22]
-
Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
-
Mass Spectrometry (ESI Method):
-
Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Conclusion
4-Chloro-6-isopropylquinoline-3-carbonitrile is a valuable synthetic intermediate whose utility in drug discovery is heavily dependent on its fundamental physical properties. This guide has established its chemical identity and outlined the critical importance of parameters such as melting point and solubility in assessing purity, confirming structure, and predicting downstream behavior like bioavailability. While specific experimental values for this compound are not widely published, the standardized protocols provided herein offer a robust framework for their determination. By applying these methodologies, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their research and development objectives with confidence and scientific rigor.
References
- Patsnap Synapse. (2025). How does solubility affect oral bioavailability?
- BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
- NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
- Seppic. (2025). Optimizing drug Solubility for enhanced oral formulation performance.
- Benchchem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Sharma, D., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- AS Chemical Laboratories Inc. (n.d.). Melting point.
- CymitQuimica. (n.d.). 4-CHLORO-6-ISOPROPYL-QUINOLINE-3-CARBONITRILE.
- Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- AELAB. (2024). What is a Melting Point Device?
- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
- Al-Ostoot, F. H., et al. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
- ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives.
- IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
- Moshang Chemical. (n.d.). 4-Chloro-6-isopropylquinoline-3-carbonitrile.
- Sigma-Aldrich. (n.d.). 4-chloroquinoline-3-carbonitrile.
- PubChem. (n.d.). 4-Chloroquinoline. National Institutes of Health.
- Sigma-Aldrich. (n.d.). 4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile.
- Benchchem. (2025). Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.
- MilliporeSigma. (n.d.). 4-Chloroquinoline-6-carbonitrile.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-CHLORO-6-ISOPROPYL-QUINOLINE-3-CARBONITRILE | CymitQuimica [cymitquimica.com]
- 8. 4-Chloro-6-isopropylquinoline-3-carbonitrile - CAS号 936497-96-0 - 摩熵化学 [molaid.com]
- 9. 4-Chloroquinoline-6-carbonitrile | 219763-83-4 [sigmaaldrich.com]
- 10. nano-lab.com.tr [nano-lab.com.tr]
- 11. aschemicals.com [aschemicals.com]
- 12. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. aelabgroup.com [aelabgroup.com]
- 15. seppic.com [seppic.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.washington.edu [chem.washington.edu]
4-Chloro-6-isopropylquinoline-3-carbonitrile: Structural Anatomy and Synthetic Utility in Kinase Inhibitor Design
Executive Summary
The development of targeted therapeutics, particularly small-molecule kinase inhibitors, relies heavily on privileged heterocyclic scaffolds. 4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0) is a highly specialized building block utilized in medicinal chemistry[1]. By combining a reactive electrophilic center with a lipophilic anchor, this molecule serves as a critical intermediate in the synthesis of 4-anilinoquinoline-3-carbonitriles—a class of compounds renowned for their potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[2],[3]. This technical guide deconstructs the structural causality, reactivity, and application of this scaffold in modern drug discovery.
Structural Anatomy & Electronic Causality
The architectural design of 4-chloro-6-isopropylquinoline-3-carbonitrile is not arbitrary; every functional group serves a distinct mechanistic or pharmacological purpose[4].
-
The Quinoline Core: This bicyclic, nitrogen-containing aromatic system acts as a bioisostere for the adenine ring of ATP. It is geometrically primed to dock into the highly conserved hinge region of protein kinases[5].
-
The 3-Carbonitrile Group (-CN): As a strongly electron-withdrawing group (EWG), the nitrile moiety serves a dual function. Chemically, it lowers the lowest unoccupied molecular orbital (LUMO) of the quinoline ring, highly activating the adjacent C4 position for nucleophilic attack[4]. Pharmacologically, it acts as a critical hydrogen bond acceptor, often interacting with the gatekeeper residues in the kinase active site[6].
-
The 4-Chloro Group (-Cl): Positioned ortho to the nitrile and para to the quinoline nitrogen, the chlorine atom sits at a highly electron-deficient carbon. This makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the rapid introduction of diverse aniline derivatives[4],[7].
-
The 6-Isopropyl Group (-CH(CH3)2): Unlike the 6-bromo or 6-alkoxy derivatives (which are often utilized to attach Michael acceptors for irreversible covalent inhibitors like Neratinib or Pelitinib)[6],[8], the isopropyl group is chemically inert. Its primary role is to provide a bulky, lipophilic anchor that maximizes van der Waals interactions deep within the hydrophobic pocket of the kinase domain, optimizing the binding affinity of reversible inhibitors.
Mechanistic Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The core utility of this scaffold lies in its predictable and regioselective reactivity. The synthesis of bioactive 4-anilinoquinolines relies entirely on the SNAr pathway. The electron deficiency at C4 dictates that incoming nucleophiles (such as electron-rich anilines) will attack this specific site, forming a transient Meisenheimer complex before the rapid expulsion of the chloride ion restores aromaticity[7].
Caption: SNAr mechanism of 4-chloroquinoline-3-carbonitrile with anilines.
Application in Drug Discovery: EGFR/HER2 Inhibition
Hyperactivation of the EGFR family, either through mutation or overexpression, is a primary driver in various malignancies, including breast and non-small cell lung cancers[3]. 4-Anilinoquinoline-3-carbonitriles have been extensively documented by the and as potent dual inhibitors of EGFR and HER2[6],[9]. The 6-isopropyl variant is particularly valuable when designing reversible inhibitors that require enhanced membrane permeability and oral bioavailability, avoiding the off-target toxicity sometimes associated with covalent electrophiles.
Caption: EGFR/HER2 signaling cascade and targeted inhibition by 4-anilinoquinolines.
Quantitative Data: Physicochemical Profiling
To understand the strategic advantage of the 6-isopropyl substitution, it is essential to compare its physicochemical properties against other common 3-carbonitrile quinoline scaffolds[4],[10].
| Property | 4-Chloro-6-isopropylquinoline-3-carbonitrile | 6-Bromo-4-chloroquinoline-3-carbonitrile |
| CAS Number | 936497-96-0 | 364793-54-4 |
| Molecular Weight | 230.70 g/mol | 267.51 g/mol |
| C6 Substituent | Isopropyl (Lipophilic, inert) | Bromo (Reactive, cross-coupling handle) |
| C4 Reactivity | High (SNAr with amines) | High (SNAr with amines) |
| Primary Application | Reversible kinase inhibitor scaffold | Irreversible kinase inhibitor precursor |
Experimental Protocols: Self-Validating SNAr Workflow
The following protocol outlines the synthesis of a 4-(arylamino)-6-isopropylquinoline-3-carbonitrile derivative. This methodology is designed as a self-validating system , ensuring that the chemical causality of each step is verifiable in real-time.
Objective: Regioselective SNAr displacement of the 4-chloro group by a substituted aniline (e.g., 3-chloro-4-fluoroaniline)[4].
Reagents:
-
4-Chloro-6-isopropylquinoline-3-carbonitrile (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Solvent: Isopropanol (10 mL/mmol)
-
Catalyst: Concentrated HCl (1-2 drops)
Step-by-Step Methodology:
-
Initiation: Suspend the quinoline core in isopropanol at room temperature.
-
Causality: Protic solvents like isopropanol stabilize the highly polar Meisenheimer transition state through extensive hydrogen bonding, lowering the activation energy barrier.
-
-
Activation: Add a catalytic amount of concentrated HCl to the suspension.
-
Causality: Protonation of the quinoline nitrogen significantly increases the electron deficiency at the C4 position. This electrophilic activation is mandatory to facilitate attack by weakly nucleophilic, electron-deficient anilines.
-
-
Coupling: Add the aniline derivative and heat the reaction mixture to reflux (80–85 °C) for 4 to 12 hours.
-
Causality: Thermal energy is required to overcome the steric hindrance introduced by the bulky 6-isopropyl group and the incoming nucleophile.
-
-
In-Process Validation (The Self-Validating Step): Monitor the reaction via LC-MS.
-
Causality & Validation: The starting material possesses a characteristic chlorine isotopic signature (a 3:1 ratio of M / M+2 peaks at m/z 231/233). The reaction is definitively complete when this isotopic pattern is entirely replaced by the mass of the coupled product, proving the successful elimination of the chloride ion.
-
-
Isolation: Cool the mixture to 0 °C. The product will spontaneously precipitate as a highly pure hydrochloride salt. Filter, wash with cold isopropanol, and dry under high vacuum.
References
-
Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers Source: Bioorganic Chemistry URL:[Link]
-
Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
Sources
- 1. aksci.com [aksci.com]
- 2. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer | MDPI [mdpi.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS 364793-54-4: 6-bromo-4-chloroquinoline-3-carbonitrile [cymitquimica.com]
4-Chloro-6-isopropylquinoline-3-carbonitrile: Molecular Weight, Physicochemical Profiling, and Application in Kinase Inhibitor Synthesis
Executive Summary
In the landscape of targeted therapeutics, the architecture of a small molecule precursor dictates the efficacy of the final drug candidate. 4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0) is a highly specialized, electrophilic heterocyclic building block[1]. With a precisely calculated molecular weight of 230.69 g/mol , this compound serves as a critical intermediate in the synthesis of 4-anilinoquinoline-3-carbonitriles—a privileged scaffold for ATP-competitive kinase inhibitors targeting EGFR, Src, and Cyclin G-associated kinase (GAK)[2][3]. This whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this molecule.
Physicochemical Profiling & Structural Causality
The utility of 4-Chloro-6-isopropylquinoline-3-carbonitrile is rooted in its low molecular weight and highly functionalized core. In drug discovery, adhering to Lipinski’s Rule of Five (MW < 500 Da) is paramount. Starting with a scaffold of 230.69 g/mol provides medicinal chemists with a "molecular weight budget" of approximately 270 Da to append complex, target-specific aniline moieties at the C4 position[1].
Table 1: Physicochemical Properties & Structural Significance
| Property | Value | Structural/Functional Significance |
| Molecular Weight | 230.69 g/mol | Leaves ample mass budget for derivatization while maintaining oral bioavailability. |
| Molecular Formula | C13H11ClN2 | High atom economy; minimal waste generated during coupling reactions. |
| CAS Number | 936497-96-0 | Unique registry identifier for procurement and regulatory tracking. |
| C4-Chloro Group | Electrophilic Leaving Group | Primed for Nucleophilic Aromatic Substitution (SNAr) by amines. |
| C3-Cyano Group | Electron-Withdrawing / H-Bond Acceptor | Activates C4 for SNAr; acts as a critical hydrogen bond acceptor in kinase hinge regions. |
| C6-Isopropyl Group | Lipophilic Moiety | Enhances hydrophobic packing within kinase domain pockets (e.g., HPII pocket). |
Mechanistic Reactivity: The SNAr Paradigm
The defining chemical feature of 4-Chloro-6-isopropylquinoline-3-carbonitrile is its extreme reactivity at the C4 position. As a Senior Application Scientist, it is crucial to understand the causality behind this reactivity rather than just observing it.
The quinoline nitrogen (position 1) naturally withdraws electron density from the conjugated ring system. The addition of a cyano group (–C≡N) at the C3 position exerts powerful inductive (–I) and resonance (–M) electron-withdrawing effects[2]. This synergistic withdrawal creates a severe electron deficiency at the C4 carbon. Consequently, the C4-Cl bond is highly polarized, rendering it an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr) by incoming anilines. This eliminates the need for expensive, air-sensitive palladium catalysts (e.g., Buchwald-Hartwig amination), allowing for robust, scalable synthesis.
Caption: Workflow for the synthesis and evaluation of 4-anilinoquinoline-3-carbonitrile kinase inhibitors.
Self-Validating Experimental Protocol: Synthesis of 4-Anilinoquinoline-3-carbonitriles
To ensure scientific integrity and reproducibility, the following SNAr protocol is designed as a self-validating system . The physical changes in the reaction mixture provide real-time feedback on reaction progress, minimizing the reliance on constant analytical sampling.
Step-by-Step Methodology
Step 1: Reagent Preparation & Solvent Selection
-
Action: Suspend 4-Chloro-6-isopropylquinoline-3-carbonitrile (1.0 equivalent) and the target substituted aniline (1.1 equivalents) in anhydrous isopropanol (0.2 M concentration).
-
Causality: Isopropanol is specifically chosen over aprotic solvents (like DMF). Its protic nature stabilizes the departing chloride ion through hydrogen bonding, significantly lowering the activation energy of the SNAr transition state.
Step 2: Acid-Catalyzed Activation
-
Action: Add a catalytic amount of pyridine hydrochloride (0.1 equivalents).
-
Causality: The mildly acidic environment protonates the quinoline nitrogen. This formal positive charge acts as an aggressive electron sink, drastically amplifying the electrophilicity of the C4 carbon and accelerating nucleophilic attack.
Step 3: Reflux and Visual Monitoring (Self-Validation)
-
Action: Heat the reaction mixture to reflux (82°C) under a nitrogen atmosphere for 2–4 hours.
-
Self-Validating System: As the reaction proceeds, the product forms as a hydrochloride salt. Because this salt is highly insoluble in hot isopropanol, the initially clear solution will become turbid, followed by heavy precipitation. This visual cue confirms product formation and drives the equilibrium forward via Le Chatelier’s principle.
Step 4: Isolation and Purification
-
Action: Cool the mixture to 0°C. Filter the precipitate under vacuum and wash sequentially with cold isopropanol and diethyl ether.
-
Causality: Washing with cold ether removes any unreacted lipophilic aniline and trace impurities. Because the product is isolated as a crystalline salt, it typically achieves >95% purity without the need for time-consuming silica gel chromatography.
Application in Targeted Therapeutics (EGFR / Src / GAK)
Once derivatized, the resulting 4-anilinoquinoline-3-carbonitriles act as potent ATP-competitive inhibitors. The quinoline core mimics the adenine ring of ATP, allowing the molecule to lodge deep within the kinase hinge region[4].
The C3-cyano group frequently forms a critical hydrogen bond with the gatekeeper residue, while the C6-isopropyl group anchors the molecule into the hydrophobic pocket II (HPII), increasing residence time on the target[3]. This structural synergy is highly effective against kinases such as Epidermal Growth Factor Receptor (EGFR), which is frequently mutated in non-small cell lung cancer (NSCLC)[2].
Caption: EGFR/PI3K/AKT signaling cascade highlighting ATP-competitive inhibition by quinoline derivatives.
Table 2: Comparative Kinase Inhibition of Derived Scaffolds
To contextualize the biological value of compounds derived from 4-chloroquinoline-3-carbonitrile scaffolds, the following table summarizes representative inhibitory data across different kinase targets based on established literature proxies[2][3][4].
| Compound Scaffold / Derivative | Target Kinase | Representative IC50 | Biological Application |
| 4-Anilinoquinoline-3-carbonitriles | Src / Abl | 1 – 10 nM | Chronic Myeloid Leukemia (CML) models |
| 4-(Phenylamino)quinolines | EGFR | 3.3 – 7.7 µM | Non-Small Cell Lung Cancer (A549) models |
| 4-Anilinoquinazolines (Analogs) | GAK | < 50 nM | Antiviral and Parkinson's disease research |
By leveraging the precise 230.69 g/mol molecular weight and the highly reactive C4-chloro/C3-cyano synergy of 4-Chloro-6-isopropylquinoline-3-carbonitrile, researchers can rapidly generate libraries of potent, Lipinski-compliant kinase inhibitors for oncology and neurodegenerative disease applications.
References
-
TÜBİTAK Academic Journals. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition." Turkish Journal of Chemistry. Available at: [Link]
-
bioRxiv. "Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)oline inhibitors." Cold Spring Harbor Laboratory. Available at: [Link]
Sources
Discovery and Application of 4-Chloro-6-isopropylquinoline-3-carbonitrile in Kinase Inhibitor Development
Executive Summary
The development of targeted tyrosine kinase inhibitors (TKIs) has fundamentally shifted the paradigm of modern oncology and inflammatory disease treatment. At the core of synthesizing many of these potent therapeutics is the highly reactive electrophilic building block 4-chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0) . This whitepaper provides an in-depth technical exploration of this compound, detailing its structural rationale, retrosynthetic discovery, step-by-step synthetic methodologies, and its critical role in nucleophilic aromatic substitution ( SNAr ) reactions to generate 4-anilino-3-cyanoquinoline kinase inhibitors.
Structural Rationale and Pharmacophore Design
The 4-anilino-3-cyanoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, famously utilized in the development of irreversible and reversible kinase inhibitors such as Bosutinib, Pelitinib, and Neratinib[1]. The strategic design of the 4-chloro-6-isopropylquinoline-3-carbonitrile intermediate relies on two critical structural features:
-
The 3-Carbonitrile (Cyano) Group: Acting as a powerful electron-withdrawing group (EWG), the cyano moiety significantly lowers the lowest unoccupied molecular orbital (LUMO) of the quinoline ring system. This electronic depletion makes the C4 position highly electrophilic, establishing the necessary reactivity for subsequent SNAr coupling with various aniline derivatives.
-
The 6-Isopropyl Substitution: The addition of an isopropyl group at the C6 position introduces specific lipophilic bulk. In the context of the ATP-binding pocket of kinases (such as Src or EGFR), this moiety probes the deep hydrophobic cleft adjacent to the hinge region, enhancing both the binding affinity and the selectivity profile of the final drug candidate.
Retrosynthetic Analysis and Reaction Workflow
The discovery and scale-up of 4-chloro-6-isopropylquinoline-3-carbonitrile depend on a robust, scalable synthetic route. Retrosynthetically, the target is derived from the chlorination of its corresponding 4-quinolone (4-hydroxyquinoline) precursor. This precursor is, in turn, assembled via the classic Gould-Jacobs-type thermal cyclization of an enamine, which is generated from the condensation of 4-isopropylaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA)[2].
Synthetic workflow and SNAr mechanism for 4-chloro-6-isopropylquinoline-3-carbonitrile.
Step-by-Step Experimental Methodologies
To ensure reproducibility and high yield, the following protocols are engineered as self-validating systems. The causality behind each reagent choice and physical parameter is explicitly defined to guide process chemists.
Protocol A: Synthesis of 4-Hydroxy-6-isopropylquinoline-3-carbonitrile
-
Step 1: Enamine Condensation. Combine equimolar amounts of 4-isopropylaniline and EMCA in a reaction vessel. Heat the mixture to 110°C under a steady stream of nitrogen.
-
Causality: Heating above the boiling point of ethanol (78°C) actively drives the byproduct out of the system, shifting the thermodynamic equilibrium entirely toward the enamine intermediate via Le Chatelier's principle.
-
-
Step 2: Thermal Cyclization. Dilute the crude enamine in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) and heat rapidly to 250°C for 2 hours.
-
Causality: The intramolecular electrophilic aromatic substitution onto the sterically hindered and electronically deactivated aniline ring possesses a massive activation energy barrier. Dowtherm A provides the necessary high-boiling thermal stability to overcome this barrier without degrading the reagents[2].
-
-
Step 3: Isolation. Cool the mixture to 50°C and precipitate the product by adding hexanes. Filter and wash thoroughly to remove residual Dowtherm A.
Protocol B: Chlorination to 4-Chloro-6-isopropylquinoline-3-carbonitrile
-
Step 1: Vilsmeier-Haack Activation. Suspend the isolated 4-hydroxy-6-isopropylquinoline-3-carbonitrile in neat phosphorus oxychloride ( POCl3 , 5.0 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 equivalents).
-
Causality: POCl3 alone is often kinetically slow. DMF reacts with POCl3 to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion), which acts as a catalyst to rapidly convert the C4-hydroxyl group into a superior leaving group, accelerating chlorination[2].
-
-
Step 2: Reflux and Validation. Heat the mixture to 105°C for 3 hours.
-
Self-Validation: To confirm reaction completion, quench a 50 μL aliquot in 1 mL of methanol and analyze via LC-MS or TLC. The complete disappearance of the starting mass confirms the conversion.
-
-
Step 3: Quenching. Cool the reaction to room temperature and pour it dropwise over vigorously stirred crushed ice.
-
Causality: The reaction of excess POCl3 with water is violently exothermic. Rapid, temperature-controlled quenching (maintaining <10°C) is critical to prevent the newly formed, highly labile C-Cl bond from hydrolyzing back to the C-OH starting material.
-
-
Step 4: Recovery. Filter the resulting pale-yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under a high vacuum.
Quantitative Data & Physicochemical Profile
Understanding the physical and safety parameters of 4-chloro-6-isopropylquinoline-3-carbonitrile is vital for safe handling and formulation. The compound is a known irritant and must be handled under strict laboratory safety protocols as outlined by [3] and [4].
| Property | Value / Description |
| CAS Number | 936497-96-0 |
| IUPAC Name | 4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile |
| Molecular Formula | C13H11ClN2 |
| Molecular Weight | 230.69 g/mol |
| Physical Appearance | Pale yellow to off-white powder |
| Purity Standard | ≥ 95% (HPLC) |
| Storage Conditions | 2-8°C, protect from light and moisture |
| GHS Hazard Classification | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3) |
Table 1: Physicochemical properties and safety profile of 4-chloro-6-isopropylquinoline-3-carbonitrile.
Biological Translation: Targeting RTK Pathways
Once 4-chloro-6-isopropylquinoline-3-carbonitrile is converted into its 4-anilino derivative via SNAr , the resulting molecule functions as a potent ATP-competitive inhibitor. These compounds are specifically designed to target Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Src family kinases[5].
By lodging into the ATP-binding cleft of the kinase, the quinoline nitrogen forms a critical hydrogen bond with the hinge region (often with a methionine residue), while the 6-isopropyl group stabilizes the complex via Van der Waals interactions in the hydrophobic pocket. This halts the autophosphorylation of the receptor, effectively shutting down downstream signaling cascades (PI3K/AKT and RAS/MAPK) that drive tumor proliferation.
Disruption of RTK signaling pathways by 3-cyanoquinoline-derived inhibitors.
References
-
Li, J., et al. "New synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide." Organic Process Research & Development.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 27282022 (Related Scaffold)". PubChem.[Link]
Sources
Introduction to quinoline-3-carbonitrile derivatives
An In-depth Technical Guide to Quinoline-3-Carbonitrile Derivatives for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3][4] This guide focuses on a specific, highly potent subclass: quinoline-3-carbonitrile derivatives. The introduction of the carbonitrile (cyano) group at the 3-position profoundly influences the molecule's electronic properties and hydrogen bonding capacity, unlocking a diverse range of biological activities. We will explore the efficient synthetic methodologies, delve into the mechanisms of action across various therapeutic areas—including antibacterial, anticancer, and antidiabetic applications—and provide detailed experimental protocols for their synthesis and evaluation. This document serves as a comprehensive resource, blending established knowledge with recent advancements to empower researchers in the field of drug discovery.
The Quinoline-3-Carbonitrile Core: Synthesis and Properties
The strategic importance of the quinoline-3-carbonitrile framework lies in its synthetic accessibility and the unique physicochemical characteristics imparted by the cyano group.
Synthetic Methodologies: The Power of Multicomponent Reactions
While classical methods like the Friedländer and Knorr syntheses provide foundational routes to the quinoline core, modern drug discovery demands higher efficiency and structural diversity.[1][3][5] One-pot multicomponent reactions (MCRs) have emerged as the premier strategy for synthesizing quinoline-3-carbonitrile libraries.
The primary advantage of the MCR approach is its operational simplicity and atom economy. By combining multiple starting materials in a single reaction vessel, it allows for the rapid generation of complex molecules, bypassing the need for isolating intermediates and reducing solvent waste. A common and highly effective MCR for this scaffold involves the condensation of an aromatic aldehyde, an active methylene compound (like ethyl cyanoacetate), a cyclic ketone, and an ammonium salt (like ammonium acetate) as the nitrogen source.[6][7] This methodology provides a versatile platform for introducing a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.
Caption: General workflow for a one-pot synthesis of quinoline-3-carbonitrile derivatives.
Physicochemical Profile and ADME Considerations
The success of a drug candidate is intrinsically linked to its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Many synthesized quinoline-3-carbonitrile derivatives have been shown to comply with Lipinski's Rule of Five, a key guideline for predicting drug-likeness.[6][7] This compliance suggests a high probability of good oral bioavailability.
-
The Cyano Group: The electron-withdrawing nature of the nitrile at the C3 position is critical. It serves as a potent hydrogen bond acceptor, facilitating strong and specific interactions with biological targets.
-
Lipophilicity (LogP): The overall lipophilicity can be fine-tuned by modifying the substituents on the quinoline core, which is crucial for balancing membrane permeability and aqueous solubility. Compounds in this class generally exhibit LogP values well within the acceptable range for oral drugs (<5).[6]
Therapeutic Potential and Biological Activities
Quinoline-3-carbonitrile derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising leads for multiple diseases.
Antibacterial Activity
A significant area of investigation for these compounds is in combating bacterial infections, including those caused by multidrug-resistant (MDR) strains.[8]
-
Mechanism of Action: The primary antibacterial mechanism for many quinoline-based drugs is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[6][9] This enzyme is essential for relieving torsional strain during DNA replication. By binding to the enzyme-DNA complex, the derivatives stabilize it, leading to double-strand DNA breaks and ultimately, bacterial cell death. Some advanced hybrid derivatives may even possess dual-target mechanisms, inhibiting both DNA gyrase (Topoisomerase IV) and other essential proteins like LptA, which is involved in lipopolysaccharide transport in Gram-negative bacteria.[8]
Caption: Mechanism of antibacterial action via DNA gyrase inhibition.
Table 1: Representative Antibacterial Activity of Quinoline-3-Carbonitrile Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| QD4 | Staphylococcus aureus | 6.25 | [6] |
| QD4 | Escherichia coli | 12.5 | [6] |
| 5d | Staphylococcus aureus | 0.125 - 0.5 | [8] |
| 5d | Escherichia coli | 1 - 4 |[8] |
Anticancer Activity
The quinoline core is a well-established pharmacophore in oncology.[1][3][10] Derivatives bearing the 3-carbonitrile group exhibit potent cytotoxic effects against various cancer cell lines through multiple mechanisms.
-
Mechanisms of Action:
-
Kinase Inhibition: Many derivatives act as potent inhibitors of crucial signaling kinases that are often overexpressed in cancer, such as c-Met and Epidermal Growth Factor Receptor (EGFR).[1][11]
-
Tubulin Polymerization Disruption: Some compounds interfere with the dynamics of microtubule assembly, arresting the cell cycle in the G2/M phase and inducing apoptosis.[1]
-
Apoptosis Induction: These derivatives can trigger programmed cell death by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3]
-
Table 2: Representative Anticancer Activity of Quinoline-3-Carbonitrile Derivatives
| Cell Line | Compound Type | IC50 (µM) | Reference |
|---|---|---|---|
| HCT116 (Colon) | Chalcone-quinoline hybrid | Not specified, but showed activity | [12] |
| MCF7 (Breast) | 3-quinoline derivative | Not specified, but showed activity |[10] |
Antidiabetic Activity
Recent studies have highlighted the potential of this scaffold in managing type 2 diabetes.[7]
-
Mechanism of Action: The primary strategy involves the inhibition of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which helps to lower postprandial blood glucose levels. Kinetic studies have confirmed a competitive mode of inhibition for several lead compounds.[7]
Table 3: Representative Antidiabetic Enzyme Inhibition by Quinoline-3-Carbonitrile Derivatives
| Compound ID | α-amylase IC50 (µM) | α-glucosidase IC50 (µM) | Reference |
|---|---|---|---|
| Compound 12 | 3.42 ± 0.11 | 0.65 ± 0.01 | [7] |
| Compound 13 | 4.10 ± 0.13 | 1.10 ± 0.02 | [7] |
| Acarbose (Std.) | 14.35 ± 0.52 | Not specified |[7] |
Key Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed and robust experimental protocols are essential.
Protocol: General Synthesis of a Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivative
This protocol is adapted from established one-pot multicomponent reaction methodologies.[6][7]
-
Reactant Preparation: In a round-bottom flask, combine the substituted aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), 6-methoxy-1-tetralone (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent and Catalyst: Add absolute ethanol (15 mL) as the solvent.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinoline-3-carbonitrile derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.[2]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Future Perspectives and Conclusion
The quinoline-3-carbonitrile scaffold is a highly versatile and pharmacologically potent platform for drug discovery. Its synthetic tractability via multicomponent reactions allows for the rapid exploration of chemical space and the optimization of lead compounds. The diverse biological activities, ranging from antibacterial and anticancer to antidiabetic, underscore its immense therapeutic potential.
Future research should focus on leveraging this scaffold to design dual-target or multi-target agents, which could offer enhanced efficacy and a lower propensity for resistance development.[8] Further optimization of ADME properties will be critical in translating the promising in vitro results into clinically successful drug candidates. This guide provides the foundational knowledge and practical methodologies for scientists to continue unlocking the full potential of this remarkable class of molecules.
References
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Available at: [Link]
-
Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]
-
Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. PMC. Available at: [Link]
-
Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
-
Quinoline Derivatives in Discovery and Development of Pesticides. ACS Publications. Available at: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Review of Quinoline Derivatives. JETIR. Available at: [Link]
-
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Semantic Scholar. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. jetir.org [jetir.org]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. noveltyjournals.com [noveltyjournals.com]
The Biological Potential of Substituted Quinolines: A Technical Guide to Mechanisms, SAR, and Experimental Validation
Executive Summary
As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their translational potential. Among these, the quinoline scaffold—a privileged benzo[b]pyridine bicyclic system—stands out for its exceptional pharmacological versatility. By systematically substituting the quinoline core, researchers can fine-tune its electron density, lipophilicity, and steric profile to target specific biological pathways. This whitepaper provides an in-depth mechanistic analysis of substituted quinolines, focusing on their antimalarial and anticancer properties, and establishes rigorously validated experimental protocols for evaluating their efficacy.
Mechanistic Paradigms in Parasitology and Oncology
Antimalarial Pathways: Hemozoin Biocrystallization Inhibition
The historical cornerstone of quinoline application lies in antimalarial therapy, spearheaded by derivatives like chloroquine and mefloquine. The mechanism of action is intimately tied to the Plasmodium parasite's metabolic reliance on host hemoglobin[1]. During the intraerythrocytic stage, the parasite digests hemoglobin within its acidic digestive vacuole, releasing toxic free heme (Fe²⁺-protoporphyrin IX)[2].
To survive, the parasite detoxifies this intermediate by polymerizing it into inert hemozoin crystals[3]. Substituted quinolines diffuse into the acidic vacuole, become protonated, and accumulate. They exert their parasiticidal effect by capping the growing hemozoin crystals or complexing directly with free heme, thereby halting detoxification and inducing lethal oxidative stress[3].
Figure 1: Mechanism of quinoline-mediated heme detoxification inhibition in Plasmodium.
Anticancer Pathways: Kinase Inhibition and Apoptosis
In oncology, the quinoline nucleus has been repurposed to disrupt critical survival signaling networks in malignant cells. The planar aromatic structure makes it an excellent DNA intercalator, leading to Topoisomerase II inhibition and subsequent DNA damage[4].
More recently, rationally designed quinoline derivatives have demonstrated potent kinase inhibitory activity. For instance, quinoline-2-carboxamides effectively inhibit Pim-1 kinase[4]. Pim-1 is frequently upregulated in prostate and hematological malignancies, where it phosphorylates substrates like c-Myc to drive unchecked proliferation. By inhibiting Pim-1, quinoline derivatives shift the intracellular balance toward apoptosis—upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2[5].
Figure 2: Multi-targeted anticancer signaling pathways modulated by quinoline derivatives.
Quantitative Data & Structure-Activity Relationship (SAR)
The biological efficacy of quinoline compounds is highly dependent on their substitution patterns. Electron-withdrawing groups (e.g., Cl, F) at the 7-position generally enhance antimalarial activity by increasing lipophilicity and vacuolar accumulation[2], while bulky secondary amines at the 2- or 4-positions are critical for fitting into the ATP-binding pockets of target kinases[4].
| Compound Class | Key Substitutions | Primary Target / Mechanism | Efficacy Metric |
| Quinoline-2-carboxamides | 2-styryl, secondary amines | Pim-1 Kinase Inhibition | GI₅₀: 1.29 - 2.81 μM[4] |
| Quinoline-1,2,4-triazine hybrids | Morpholine/piperidine, Cl/F | β-Hematin Crystallization | IC₅₀: 4.54 ± 0.16 μM[2] |
| Artemisinin-4-amino-quinoline | Artemisinin dimer | Plasmodium Food Vacuole | Nanomolar activity[2] |
| 2,4-Dichloroquinoline-3-carbonitrile | 2,4-dichloro, 3-cyano | Apoptosis / DNA Damage | Broad-spectrum cytotoxicity[5] |
Self-Validating Experimental Protocols
To ensure scientific integrity, raw phenotypic data must be backed by rigorous biochemical validation. Below are two field-proven methodologies designed with built-in causality and orthogonal validation steps.
Protocol A: In Vitro β-Hematin Crystallization Inhibition Assay
This assay evaluates the antimalarial potential of novel quinolines by measuring their ability to prevent the formation of synthetic hemozoin (β-hematin)[2].
Causality & Design Rationale: We utilize a 0.5 M sodium acetate buffer at pH 5.0 because the Plasmodium digestive vacuole operates at this acidic pH, which provides the necessary thermodynamic driving force for spontaneous β-hematin dimerization[3]. DMSO is used in the wash step to selectively solubilize unreacted monomeric hemin, ensuring that the final absorbance reading strictly correlates with the insoluble β-hematin crystals.
Step-by-Step Workflow:
-
Hemin Preparation: Dissolve hemin (porphyrin) in 100% DMSO to a concentration of 2 mg/mL. Self-Validation: Ensure the solution is freshly prepared and protected from light to prevent auto-oxidation.
-
Compound Incubation: Dispense 10 μL of the substituted quinoline derivative (varying concentrations) into a 96-well plate. Add 50 μL of the hemin solution.
-
Crystallization Induction: Add 100 μL of 0.5 M sodium acetate buffer (pH 5.0) to initiate dimerization.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Washing (Critical Step): Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant. Wash the pellet twice with 200 μL of DMSO to remove unreacted hemin, followed by one wash with distilled water.
-
Quantification: Dissolve the purified β-hematin pellet in 200 μL of 0.1 M NaOH. Measure absorbance at 405 nm using a microplate reader.
Figure 3: Step-by-step workflow for the in vitro β-hematin crystallization inhibition assay.
Protocol B: TR-FRET Pim-1 Kinase Inhibition Assay
To validate the anticancer mechanism of quinoline-2-carboxamides, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[4].
Causality & Design Rationale: Many highly conjugated quinoline derivatives exhibit intrinsic autofluorescence, which can generate false positives in standard colorimetric or fluorescent assays. TR-FRET is selected because its time-resolved measurement introduces a microsecond delay before reading, allowing short-lived background autofluorescence to decay, thereby ensuring an exceptional signal-to-noise ratio.
Step-by-Step Workflow:
-
Reagent Assembly: In a low-volume 384-well plate, combine 5 μL of recombinant Pim-1 kinase, 2 μL of biotinylated peptide substrate, and 2 μL of ATP in kinase buffer (50 mM HEPES pH 7.0, 10 mM MgCl₂, 0.01% BSA).
-
Compound Addition: Add 1 μL of the quinoline compound (serial dilutions in DMSO). Include a known inhibitor (e.g., Staurosporine) as a positive control.
-
Kinase Reaction: Incubate at room temperature for 60 minutes to allow steady-state phosphorylation.
-
Detection Phase: Add 10 μL of detection buffer containing Europium-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).
-
TR-FRET Readout: Incubate for 1 hour. Measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/620) to determine the IC₅₀.
Conclusion
The biological potential of substituted quinolines is vast, bridging the gap between infectious disease management and targeted oncology. By understanding the precise structural modifications required to inhibit hemozoin biocrystallization or disrupt Pim-1 kinase signaling, researchers can continue to develop potent, selective therapeutics. The integration of self-validating biochemical assays, as detailed above, remains paramount in translating these privileged scaffolds from the bench to the clinic.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- Unraveling the Anticancer Potential of Quinoline Derivatives: A Technical Overview. Benchchem.
- Quinoline antimalarials: mechanisms of action and resistance. PubMed (NIH).
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC (NIH).
- Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC (NIH).
- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
Sources
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ijmphs.com [ijmphs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
4-Chloro-6-isopropylquinoline-3-carbonitrile: A Privileged Scaffold for Targeted Kinase Inhibitor Development
Executive Summary
In the landscape of modern medicinal chemistry, the quinoline-3-carbonitrile core has emerged as a cornerstone for the development of highly selective, ATP-competitive protein kinase inhibitors. Specifically, 4-chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0)[1] serves as a critical electrophilic building block. This technical whitepaper explores the structural rationale, mechanistic advantages, and synthetic workflows associated with this scaffold, providing drug development professionals with a comprehensive guide to leveraging it in the synthesis of next-generation targeted therapies.
Chemical Profile & Structural Rationale
The utility of 4-chloro-6-isopropylquinoline-3-carbonitrile lies in its highly functionalized architecture. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a pre-configured pharmacophore designed to exploit specific vulnerabilities within the kinase ATP-binding domain[2].
Mechanistic Causality of the Scaffold's Features:
-
The C4-Chloro Leaving Group: The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the electron-withdrawing nature of the adjacent quinoline nitrogen and the C3-cyano group, allowing for efficient coupling with various anilines to form 4-anilinoquinoline-3-carbonitriles[3].
-
The C3-Carbonitrile (Cyano) Group: Synthetically, the cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, facilitating nucleophilic attack. Pharmacologically, it acts as a critical hydrogen bond acceptor. Unlike the quinazoline core (found in Gefitinib or Erlotinib), the 3-cyanoquinoline core uniquely engages a conserved water network within the active site of kinases like SRC and EGFR, enhancing binding thermodynamics[4].
-
The C6-Isopropyl Group: The addition of an isopropyl moiety at the C6 position introduces a specific lipophilic bulk. This group is engineered to project deep into the hydrophobic pocket II of the kinase domain[2]. By restricting the rotational degrees of freedom and maximizing van der Waals interactions, the C6-isopropyl group significantly increases the residence time of the resulting inhibitor.
Data Presentation: Physicochemical & Safety Profile
When handling this intermediate, strict adherence to safety protocols is required due to its reactivity.
| Property / Parameter | Value / Description | Reference |
| IUPAC Name | 4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile | [1] |
| CAS Number | 936497-96-0 | [1] |
| Molecular Formula | C13H11ClN2 | [1] |
| Molecular Weight | 230.69 g/mol | [1] |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | [1] |
| Reactivity | Highly electrophilic at C4; susceptible to SNAr | [3] |
Mechanistic Interaction Modeling
Understanding how the downstream derivatives of this scaffold interact with the kinase domain is crucial for rational drug design. The 4-anilinoquinoline-3-carbonitrile class, derived from this intermediate, functions as either reversible or irreversible inhibitors (if a Michael acceptor is later appended)[5].
Fig 1: Pharmacophore mapping of the quinoline-3-carbonitrile core in the kinase ATP-binding site.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale (causality) and a verification checkpoint.
Protocol A: Synthesis of 4-Anilino-6-isopropylquinoline-3-carbonitrile via SNAr
This procedure details the coupling of the 4-chloro intermediate with a substituted aniline to generate the active kinase inhibitor core[4].
Rationale: The reaction is conducted in isopropanol (iPrOH) rather than a polar aprotic solvent like DMF. Causality: As the basic aniline neutralizes the generated HCl, the resulting 4-anilino product—being less soluble in cold iPrOH than the starting materials—precipitates out of solution. This drives the reaction equilibrium forward and allows for isolation via simple filtration, bypassing complex chromatography.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 equivalent of 4-chloro-6-isopropylquinoline-3-carbonitrile in anhydrous isopropanol (0.2 M concentration).
-
Nucleophile Addition: Add 1.1 equivalents of the desired substituted aniline.
-
Catalysis: Add 0.1 equivalents of pyridine hydrochloride. Causality: The mild acid protonates the quinoline N1, increasing the electrophilic character of the C4 position and accelerating the formation of the Meisenheimer complex.
-
Reflux: Heat the mixture to 85°C (reflux) under a nitrogen atmosphere for 4–6 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, high Rf) should be completely consumed.
-
Isolation: Allow the reaction mixture to cool slowly to 0°C in an ice bath. The product will crystallize.
-
Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with cold isopropanol followed by diethyl ether to remove unreacted aniline.
-
Validation Checkpoint 2 (Analytical): Confirm structural integrity via LC-MS (looking for the [M+H]+ peak) and 1H-NMR (confirming the disappearance of the C4-chloro signature and the appearance of the secondary amine N-H proton around δ 9.0-10.0 ppm).
Fig 2: SNAr workflow for synthesizing 4-anilinoquinoline-3-carbonitriles.
Protocol B: In Vitro Kinase Inhibition Assay
Once the derivative is synthesized, its biological efficacy must be validated.
Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality: TR-FRET eliminates compound auto-fluorescence interference (a common issue with highly conjugated quinoline systems) by introducing a time delay before emission measurement, ensuring high signal-to-noise ratios.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 384-well plate with the purified recombinant kinase (e.g., EGFR or SRC), fluorescently labeled peptide substrate, and ATP at its Michaelis constant ( Km ) to ensure competitive binding conditions.
-
Compound Titration: Add the synthesized 6-isopropylquinoline-3-carbonitrile derivative in a 10-point, 3-fold serial dilution (starting at 10 μ M).
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.
-
Detection: Read the plate using a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model.
Conclusion
The 4-chloro-6-isopropylquinoline-3-carbonitrile scaffold is a masterclass in rational drug design. By combining a highly reactive electrophilic center with pharmacophores that perfectly complement the kinase ATP-binding pocket, it allows researchers to synthesize potent, selective inhibitors[2][5]. Strict adherence to the self-validating synthetic and analytical protocols outlined above ensures high-yield generation of therapeutic candidates.
References
-
[1] Title: 4-Chloro-6-isopropylquinoline-3-carbonitrile - AK Scientific, Inc. | Source: aksci.com | URL:
-
[3] Title: Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors | Source: nih.gov | URL:
-
[2] Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | Source: mdpi.com | URL:
-
[5] Title: Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors | Source: acs.org | URL:
-
[4] Title: Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)oline inhibitors | Source: biorxiv.org | URL:
Sources
Advanced Structural Characterization and Synthesis Protocols for 4-Chloro-6-isopropylquinoline-3-carbonitrile: A Cheminformatics and Synthetic Guide
Executive Summary
In the landscape of modern drug discovery, the precision of chemical intermediates dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 4-Chloro-6-isopropylquinoline-3-carbonitrile is a privileged heterocyclic scaffold, functioning as a critical building block in the development of kinase inhibitors targeting Tpl2, Src, and other oncogenic or infectious pathways[1][2]. To ensure absolute structural fidelity across digital databases, automated synthesis platforms, and global supply chains, the compound is uniquely identified by its InChIKey: LQJYCFMDNCQQLL-UHFFFAOYSA-N . This whitepaper provides an in-depth technical analysis of the compound's cheminformatics profile, the causality behind its synthetic methodologies, and its pharmacophoric utility in drug development.
Cheminformatics Profile & Structural Deconstruction
The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, are deterministic strings designed to prevent the structural ambiguities often caused by tautomerism or proprietary naming conventions. For 4-chloro-6-isopropylquinoline-3-carbonitrile, the InChIKey serves as a machine-readable fingerprint that validates the exact connectivity and stereochemical neutrality of the molecule.
Quantitative Chemical Data
| Property | Value |
| IUPAC Name | 4-Chloro-6-(propan-2-yl)quinoline-3-carbonitrile |
| CAS Registry Number | 936497-96-0 |
| Molecular Formula | C₁₃H₁₁ClN₂ |
| Molecular Weight | 230.70 g/mol |
| SMILES | CC(C)c1ccc2c(c1)c(Cl)c(C#N)cn2 |
| InChIKey | LQJYCFMDNCQQLL-UHFFFAOYSA-N |
Deconstructing the InChIKey (LQJYCFMDNCQQLL-UHFFFAOYSA-N):
-
LQJYCFMDNCQQLL (Connectivity Layer): This 14-character block encodes the exact skeletal connectivity of the quinoline core, the 3-carbonitrile group, the 4-chloro substituent, and the 6-isopropyl moiety.
-
UHFFFAOYSA (Stereo & Isotopic Layer): The UHFFF segment confirms that the molecule is achiral (lacking stereocenters) and possesses standard isotopic composition.
-
N (Charge Layer): Indicates a neutral, uncharged species.
Mechanistic Synthesis & Self-Validating Protocols
The synthesis of 4-chloro-3-cyanoquinolines is conventionally achieved through the chlorination of a 4-hydroxyquinoline-3-carbonitrile precursor (which predominantly exists as its quinolone tautomer in the solid state)[3].
Causality in Reagent Selection
Phosphorus oxychloride (POCl₃) is selected as the optimal chlorinating agent. Mechanistically, POCl₃ activates the tautomeric lactam carbonyl oxygen, forming a highly electrophilic phosphorodichloridate intermediate. This intermediate undergoes a nucleophilic attack by chloride ions, which drives the aromatization of the pyridine ring and irreversibly installs the 4-chloro substituent. To accelerate this process and prevent thermal degradation, 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks the activated intermediate to form a highly reactive N-acylpyridinium species, which is rapidly displaced by chloride, ensuring high yields and minimizing side reactions[3].
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to guarantee that the isolated product matches the target InChIKey.
-
Reagent Preparation & Activation:
-
Suspend 4-hydroxy-6-isopropylquinoline-3-carbonitrile (1.0 eq) and catalytic DMAP (0.05 eq) in anhydrous ethyl acetate (EtOAc) under an inert nitrogen atmosphere.
-
Causality: EtOAc serves as a polar aprotic solvent that solubilizes the DMAP intermediate while remaining inert to POCl₃ at moderate temperatures.
-
-
Electrophilic Chlorination:
-
Slowly add POCl₃ (3.0 eq) dropwise over 30 minutes at room temperature to control the exothermic activation step.
-
Elevate the temperature to reflux (approx. 77°C) and stir for 2 hours[3].
-
IPC Validation: Monitor via LC-MS. The disappearance of the precursor mass ( [M+H]+ ) and the appearance of the target mass ( [M+H]+≈231.1 ) with a characteristic 3:1 isotopic chlorine clustering confirms reaction completion.
-
-
Quench and Extraction:
-
Cool the reaction mixture to room temperature and slowly pour it into vigorously stirred ice-water to hydrolyze unreacted POCl₃.
-
Causality: Rapid quenching in ice-water prevents the hydrolysis of the newly formed 4-chloro-quinoline back to the quinolone.
-
Extract the aqueous layer with EtOAc, wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid), and dry over anhydrous Na₂SO₄.
-
-
Isolation and Structural QA:
-
Concentrate the organic layer under reduced pressure and triturate the crude solid in cold N,N-dimethylformamide (DMF) or an ethanol/water mixture to achieve >98% purity[3].
-
Final Validation: Acquire ¹H and ¹³C NMR spectra. The structural data must be computationally hashed to generate the InChIKey LQJYCFMDNCQQLL-UHFFFAOYSA-N, confirming absolute structural fidelity.
-
Fig 1. Synthetic workflow and structural validation of 4-chloro-6-isopropylquinoline-3-carbonitrile.
Downstream Applications in Kinase Inhibitor Development
The strategic placement of functional groups on the quinoline core makes 4-chloro-6-isopropylquinoline-3-carbonitrile an ideal precursor for targeted therapies. The 4-chloro group acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr). When reacted with various substituted anilines, it yields 4-anilino-3-cyanoquinolines, a class of compounds renowned for their kinase inhibitory properties[1][2].
Pharmacophore Mapping
In the context of ATP-competitive kinase inhibitors (such as those targeting Tpl2 for inflammatory diseases or Src for broad-spectrum antiviral and oncologic applications), the structural components of this scaffold map perfectly to the kinase active site:
-
3-Carbonitrile Group: Acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides in the kinase hinge region[1].
-
6-Isopropyl Group: Projects into the hydrophobic pocket adjacent to the ATP-binding site, increasing binding affinity through van der Waals interactions and improving the overall lipophilicity (LogP) of the drug candidate.
-
4-Anilino Substitution (Post-SNAr): Extends into the solvent-exposed region or the DFG-out pocket, providing selectivity between different kinase families[2].
Fig 2. Pharmacophore mapping of the quinoline scaffold for kinase inhibitor development.
Conclusion
The compound 4-chloro-6-isopropylquinoline-3-carbonitrile is a master key in the synthesis of advanced therapeutics. By understanding the causality of its synthesis via POCl₃ activation and validating its identity through its InChIKey (LQJYCFMDNCQQLL-UHFFFAOYSA-N), researchers can ensure reproducible, high-yield generation of this intermediate. Its rational design perfectly aligns with the pharmacophoric requirements of modern ATP-competitive kinase inhibitors, cementing its value in the drug development pipeline.
References
-
4-chloro-6-(propan-2-yl)quinoline-3-carbonitrile - Sigma-Aldrich. Sigma-Aldrich.
-
[1] 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same (WO2006124692A2). Google Patents. 1
-
[3] New synthetic route of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. CLOCKSS. 3
-
[2] Identification of 3-cyanoquinolines as broad-spectrum inhibitors of Monkeypox virus and other sexually transmitted pathogens. PubMed / NIH. 2
Sources
- 1. WO2006124692A2 - 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same - Google Patents [patents.google.com]
- 2. Identification of 3-cyanoquinolines as broad-spectrum inhibitors of Monkeypox virus and other sexually transmitted pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Suppliers of 4-Chloro-6-isopropylquinoline-3-carbonitrile
Title: Sourcing, Validation, and Synthetic Application of 4-Chloro-6-isopropylquinoline-3-carbonitrile in Kinase Inhibitor Development Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary & Pharmacological Relevance
The compound 4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0) is a highly specialized heterocyclic building block utilized extensively in the discovery and development of ATP-competitive protein kinase inhibitors[1][2]. The quinoline-3-carbonitrile core is a privileged scaffold in oncology, serving as the structural foundation for approved drugs (e.g., Bosutinib) and advanced clinical candidates targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Src kinases[2][3].
The molecular architecture of this specific intermediate (Molecular Formula: C13H11ClN2, Monoisotopic Mass: 230.06 Da[4]) is strategically designed for dual-stage derivatization:
-
C4-Chlorine: Highly labile and primed for Nucleophilic Aromatic Substitution (SNAr) with various anilines. The electron-withdrawing nature of the adjacent C3-carbonitrile group significantly lowers the activation energy for the addition-elimination mechanism[3].
-
C6-Isopropyl Group: Provides a critical lipophilic vector. Structure-Activity Relationship (SAR) studies demonstrate that incorporating bulky, lipophilic groups at specific positions on the quinoline core enhances binding affinity within the hydrophobic pockets of the kinase ATP-binding site, thereby improving inhibitory potency[2][5].
Supplier Landscape & Procurement Strategy
When sourcing 4-Chloro-6-isopropylquinoline-3-carbonitrile for active pharmaceutical ingredient (API) development, supplier selection must be dictated by chemical purity and the absence of regioisomeric impurities. Even trace amounts of des-chloro or isomeric byproducts can severely complicate downstream purification of the final kinase inhibitor.
Table 1: Evaluated Commercial
| Supplier Name | Catalog / Item No. | Purity Specification | Primary Application | Verified Link |
| AK Scientific, Inc. | 8119DC | 95% | Research and Development | [1] |
| BLD Pharm | BD437177 | 95% | Organic Building Block | [6] |
| Benchchem | CAS 936497-96-0 | Custom Synthesis / High Purity | Kinase Inhibitor Scaffold | [7] |
| Molaid / Bidepharm | CAS 936497-96-0 | Analytical Grade | Chemical Synthesis | [8] |
Strategic Insight: For early-stage SAR screening, standard 95% purity from vendors like AK Scientific or BLD Pharm is sufficient[1][6]. However, for scale-up or IND-enabling studies, custom synthesis providers like Benchchem should be engaged to establish tighter limits on heavy metals and residual solvents[7].
Analytical Validation Protocol (Self-Validating System)
To ensure the integrity of the sourced material before committing it to complex synthetic workflows, a self-validating analytical protocol must be employed. This methodology uses orthogonal techniques to independently verify mass, purity, and regiochemistry.
Step 1: HPLC-UV for Chemical Purity
-
Rationale: Quantifies organic impurities. The highly conjugated quinoline system absorbs strongly in the UV range.
-
Procedure:
-
Dissolve 1 mg of the sample in 1 mL of Acetonitrile:Water (50:50).
-
Inject 10 L onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 m).
-
Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 5 minutes.
-
Monitor at 254 nm and 280 nm. Acceptable batches must show a single major peak accounting for of the total Area Under the Curve (AUC).
-
Step 2: LC-MS for Identity Confirmation
-
Rationale: Validates the exact mass. The presence of a single chlorine atom will yield a characteristic 3:1 isotopic pattern (M / M+2).
-
Procedure:
-
Utilize Electrospray Ionization in positive mode (ESI+).
-
Confirm the presence of the molecular ion peak at m/z 231.06[4].
-
Verify the peak at m/z 233.06 at approximately 33% relative abundance, confirming the mono-chlorinated species.
-
Step 3: 1H-NMR for Regiochemistry (Causality Check)
-
Rationale: Mass spectrometry cannot distinguish between regioisomers (e.g., the isopropyl group being at C6 vs. C7). 1H-NMR maps the exact substitution pattern.
-
Procedure:
-
Dissolve 5 mg of the compound in 0.5 mL of DMSO- .
-
Acquire a 400 MHz 1H-NMR spectrum.
-
Validation Check: Look for the characteristic isopropyl signature: a multiplet (heptet) around 3.0-3.2 ppm (1H, -CH-) and a strong doublet around 1.3 ppm (6H, -CH3). The aromatic region must show the isolated C5 proton as a fine doublet or singlet, confirming the C6 position of the isopropyl group.
-
Synthetic Workflow: SNAr Derivatization
The primary synthetic utility of 4-Chloro-6-isopropylquinoline-3-carbonitrile is the generation of 4-anilinoquinolines via SNAr[3]. The following protocol details the coupling of this scaffold with a generic substituted aniline (e.g., 2,4-dichloroaniline) to form a kinase inhibitor core.
Reaction Causality: The reaction is driven by the electrophilicity of the C4 carbon. We utilize a protic solvent (isopropanol) and a catalytic amount of acid (HCl). The acid protonates the quinoline nitrogen, pulling electron density away from the ring and further activating the C4 position for nucleophilic attack by the aniline amine.
Step-by-Step Methodology:
-
Charge the Reactor: To a round-bottom flask, add 4-Chloro-6-isopropylquinoline-3-carbonitrile (1.0 equivalent) and the target aniline (1.1 equivalents).
-
Solvent & Catalyst: Suspend the mixture in anhydrous isopropanol (10 mL/g of starting material). Add a catalytic amount of concentrated HCl (0.1 equivalents).
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 82°C). The mixture will typically transition from a suspension to a clear solution as the Meisenheimer complex forms.
-
In-Process Control (IPC): After 4 hours, sample the reaction. Quench 10 L into 1 mL of methanol and analyze via HPLC. Proceed to the next step only when the starting material peak is .
-
Isolation: Cool the reaction to room temperature. The product, 4-(arylamino)-6-isopropylquinoline-3-carbonitrile hydrochloride, will often precipitate directly from the isopropanol.
-
Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake with cold isopropanol followed by diethyl ether to remove unreacted aniline. Dry under a vacuum at 50°C to a constant weight.
Process Visualization
Workflow for SNAr functionalization of 4-Chloro-6-isopropylquinoline-3-carbonitrile.
References
- AK Scientific, Inc. "4-Chloro-6-isopropylquinoline-3-carbonitrile Safety Data Sheet & Product Info." AKSci.com.
- BLD Pharm. "4-Chloro-6-isopropylquinoline-3-carbonitrile (BD437177)." BLDPharm.com.
- Benchchem. "4-Chloro-6-isopropylquinoline-3-carbonitrile | 936497-96-0." Benchchem.com.
- Molaid. "4-Chloro-6-isopropylquinoline-3-carbonitrile - CAS 936497-96-0." Molaid.com.
- PubChemLite / University of Luxembourg. "936497-96-0 (C13H11ClN2) Mass Spectrometry & Structural Data." uni.lu.
- Journal of Medicinal Chemistry (ACS Publications). "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." acs.org.
- Benchchem Application Notes. "6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate." Benchchem.com.
- PubMed / NIH. "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity." nih.gov.
Sources
- 1. aksci.com [aksci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 936497-96-0 (C13H11ClN2) [pubchemlite.lcsb.uni.lu]
- 5. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 364793-54-4|6-Bromo-4-chloroquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
- 7. 4-Chloro-6-isopropylquinoline-3-carbonitrile | 936497-96-0 | Benchchem [benchchem.com]
- 8. 4-Chloro-6-isopropylquinoline-3-carbonitrile - CAS号 936497-96-0 - 摩熵化学 [molaid.com]
Methodological & Application
Application Note: Advanced Protocols for the Friedländer Synthesis of Quinoline Derivatives
Introduction and Strategic Importance
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. Since its discovery by Paul Friedländer in 1882, the Friedländer hetero-annulation has remained one of the most robust and versatile methodologies for constructing poly-substituted quinolines[2].
The reaction involves the cyclocondensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group[3]. While classical methods relied on harsh acidic or basic conditions, modern drug development demands greener, high-yielding, and scalable protocols. This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for executing the Friedländer synthesis using both conventional and state-of-the-art catalytic systems.
Mechanistic Causality and Pathway Divergence
The success of the Friedländer synthesis relies on the precise control of reaction conditions, which dictate the mechanistic pathway[2]. The reaction can proceed via two primary routes depending on the catalytic environment:
-
Base-Catalyzed Pathway (Aldol First): Under basic conditions, the reaction initiates with an intermolecular aldol condensation between the carbonyl of the 2-aminoaryl compound and the α-methylene group. Subsequent intramolecular cyclization occurs via nucleophilic attack of the primary amine onto the newly formed carbonyl, followed by dehydration to yield the fully aromatized quinoline[4].
-
Acid-Catalyzed Pathway (Schiff Base First): Under acidic conditions, the primary amine preferentially condenses with the carbonyl group of the α-methylene compound to form a Schiff base (imine) intermediate. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration[4].
Understanding these pathways is critical for substrate selection. For instance, highly sterically hindered ketones may resist initial Schiff base formation, requiring a shift toward base-catalyzed aldol conditions.
Mechanistic divergence in the Friedländer synthesis based on catalytic conditions.
Recent Advances and Quantitative Comparison of Catalytic Systems
To overcome the limitations of conventional synthesis (e.g., difficult product isolation, poor yields, and toxic solvents), recent methodological advances have introduced highly efficient catalytic systems:
-
Solid-Supported Acids: Silica-supported phosphorus pentoxide (P₂O₅/SiO₂) acts as a highly efficient, solvent-free catalyst. The solid support increases the effective surface area, enhancing the interaction between the catalyst and the neat reactants, driving the reaction to completion in 15–40 minutes.
-
Organocatalysts and Melts: Low-melting eutectic mixtures, such as L-(+)-tartaric acid and N,N'-dimethylurea (DMU), serve as both a biodegradable reaction medium and a catalyst, providing excellent yields at mild temperatures[5].
-
Homogeneous Catalysts: Reagents like Chloramine-T and 2,4,6-Trichloro-1,3,5-triazine (TCT)[6] have been utilized to accelerate the annulation, yielding products rapidly with high functional group tolerance.
Table 1: Quantitative Comparison of Catalytic Systems
| Catalytic System | Reaction Medium | Temperature | Reaction Time | Yield (%) | Reference |
| P₂O₅/SiO₂ (Solid-Supported) | Solvent-Free | 80°C | 15–40 min | 77–95% | |
| Chloramine-T | Acetonitrile | Reflux | 1–3 h | 85–95% | |
| 2,4,6-Trichloro-1,3,5-triazine | Solvent-Free / Neat | Varies | 25–85 min | High | [6] |
| L-(+)-Tartaric acid-DMU | Eutectic Melt | 70°C | Varies | High | [5] |
| Concentrated HCl | Ethanol | Reflux | 1–4 h | Moderate-High | [4] |
Experimental Protocols
Protocol A: Solvent-Free Synthesis Using P₂O₅/SiO₂ Catalyst
This protocol leverages solvent-free conditions to maximize atom economy and simplify downstream processing.
1. Catalyst Preparation & Causality:
-
Step: Thoroughly mix and grind silica gel (1.4 g) and P₂O₅ (0.6 g) in a mortar to obtain a fine powder[2].
-
Causality: Mechanical grinding ensures uniform distribution of the Lewis acid sites across the high-surface-area silica. This prevents localized charring of organic substrates and maximizes catalytic efficiency during the solvent-free reaction.
2. Reaction Setup & Thermal Activation:
-
Step: In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (2.0 mmol), the α-methylene carbonyl compound (3.0 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g). Heat the neat mixture at 80°C with constant magnetic stirring.
-
Causality: Solvent-free heating drastically increases the local concentration of reactants. The lack of a solvation shell lowers the activation energy barrier for the bimolecular condensation, driving the reaction forward rapidly.
3. Self-Validation (Reaction Monitoring):
-
Step: Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane eluent[2].
-
Validation: The disappearance of the distinct, highly fluorescent yellow spot of the starting 2-aminoaryl ketone (due to the conjugated amine) serves as an internal visual indicator of complete conversion.
4. Workup & Isolation:
-
Step: Cool the mixture to room temperature. Add chloroform (20 mL) and stir for 5 minutes. Filter the suspension to recover the solid catalyst[2].
-
Causality: The synthesized poly-substituted quinoline is highly soluble in chloroform, while the inorganic P₂O₅/SiO₂ catalyst remains completely insoluble. This differential solubility allows for rapid, self-validating phase separation without the need for aqueous liquid-liquid extraction.
5. Purification:
-
Step: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel column chromatography to afford the pure quinoline derivative[2].
Step-by-step experimental workflow for the solvent-free Friedländer synthesis.
Protocol B: Conventional Acid-Catalyzed Synthesis
This classical method is ideal for substrates that require a homogenous environment or are prone to degradation under solvent-free thermal stress[4].
1. Reaction Setup:
-
Step: Dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in absolute ethanol (10 mL) in a round-bottom flask[4].
2. Catalysis & Reflux:
-
Step: Add 2-3 drops of concentrated HCl to the mixture. Heat the reaction mixture to reflux for 1-4 hours[4].
-
Causality: The strong acid protonates the carbonyl oxygen of ethyl acetoacetate, significantly increasing its electrophilicity. This lowers the LUMO energy of the carbonyl, favoring the initial nucleophilic attack by the amine to form the Schiff base intermediate.
3. Neutralization & Extraction (Self-Validation):
-
Step: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is strictly neutral (pH ~7)[4].
-
Causality: The newly formed quinoline nitrogen is basic (pKa ~4.9). If the solution remains acidic, the product will exist as a water-soluble pyridinium salt and be lost in the aqueous layer. Neutralization ensures the product is fully deprotonated and partitions effectively into the organic phase during extraction.
-
Step: Extract the neutralized aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄)[4].
4. Purification:
-
Step: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient[4].
References
-
- ACG Publications 2.1 - PubMed / John Wiley & Sons 3.2 - Benchchem 4.3 - Organic Chemistry Portal 5.6 - ResearchGate 6.5 - Australian Journal of Chemistry 7.4 - Benchchem 8. - Iranian Journal of Chemistry and Chemical Engineering (SID.ir)
Sources
- 1. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
Application Note: Mechanism of Action and Synthetic Utility of 4-Chloro-6-isopropylquinoline-3-carbonitrile in Kinase Inhibitor Discovery
Executive Summary & Scope
4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS 936497-96-0) is a highly reactive, privileged electrophilic building block utilized in the rational design and synthesis of ATP-competitive protein kinase inhibitors. While not a therapeutic agent in its isolated form, this molecule serves as the critical precursor for generating 4-anilinoquinoline-3-carbonitrile derivatives—a class of compounds with profound inhibitory activity against kinases such as Src, Abl, and EGFR[1].
This application note details the dual-layered "mechanism of action" of this compound: first, its chemical mechanism as an electrophilic warhead in synthesis, and second, the biological mechanism of its resulting derivatives in targeted kinase inhibition.
Chemical Mechanism of Action: The Electrophilic Warhead
The structural genius of 4-chloro-6-isopropylquinoline-3-carbonitrile lies in its finely tuned electronic distribution. The quinoline nitrogen (N1) and the strongly electron-withdrawing 3-carbonitrile (-CN) group synergistically deplete electron density from the C4 position.
Causality in Reactivity: This electronic depletion makes the C4-chloride an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) when reacted with nucleophiles like substituted anilines. The 6-isopropyl group provides lipophilicity and steric bulk, which remains inert during synthesis but later plays a critical role in anchoring the molecule within the biological target's hydrophobic pocket[2].
SNAr synthesis workflow of 4-anilinoquinoline-3-carbonitrile kinase inhibitors.
Biological Mechanism of Action: Target Engagement
Once converted into a 4-anilinoquinoline-3-carbonitrile derivative, the core scaffold acts as a Type I ATP-competitive kinase inhibitor[3]. The mechanism of action within the kinase ATP-binding pocket is highly conserved across multiple oncogenic targets:
-
Hinge Region Binding: The quinoline N1 acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met318 in Src, Met769 in EGFR).
-
Gatekeeper Interaction: The 3-carbonitrile group is perfectly positioned to project into the gatekeeper pocket (e.g., Thr338 in Src). Its linear, narrow profile provides selectivity over kinases with bulkier gatekeeper residues[1].
-
Hydrophobic Back Pocket: The 6-isopropyl group extends into the solvent-exposed or hydrophobic regions, enhancing binding affinity, lowering the IC50, and increasing target residence time[2].
Mechanism of action for quinoline-3-carbonitrile derivatives in kinase inhibition.
Experimental Protocols
Protocol A: Self-Validating SNAr Synthesis of Kinase Inhibitors
Objective: Convert 4-Chloro-6-isopropylquinoline-3-carbonitrile into an active 4-anilino derivative. Causality Focus: Isopropanol is chosen as the solvent because its polar protic nature stabilizes the charged SNAr transition state, while its boiling point (82°C) provides the exact thermal energy required to overcome the activation barrier without degrading the nitrile group.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent (eq) of 4-Chloro-6-isopropylquinoline-3-carbonitrile (approx. 230 mg, 1.0 mmol) in 10 mL of anhydrous isopropanol.
-
Nucleophile Addition: Add 1.1 eq of the desired substituted aniline (e.g., 3-bromoaniline).
-
Catalysis: Add 0.1 eq of pyridine hydrochloride. Why? The mild acid protonates the quinoline N1, massively increasing the electrophilicity of the C4 position and accelerating the SNAr reaction.
-
Reflux & Tracking: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The starting material (high Rf) will convert to a highly fluorescent product spot (lower Rf) under 254 nm UV light.
-
Workup (Self-Validation): Once starting material is consumed (typically 4-6 hours), cool to room temperature. The product will spontaneously precipitate due to lower solubility in cold isopropanol. Filter and wash with cold ether.
-
Confirmation: Validate the structure using LC-MS. The mass shift must correspond to the loss of chlorine (-35.5 Da) and the addition of the aniline mass.
Protocol B: In Vitro TR-FRET Kinase Inhibition Assay
Objective: Evaluate the biological efficacy of the synthesized derivative against Src kinase. Causality Focus: TR-FRET is utilized over standard fluorescence to eliminate compound auto-fluorescence interference, ensuring trustworthy IC50 calculations.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Create a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate (final DMSO concentration = 1%).
-
Enzyme Addition: Add 5 µL of recombinant Src kinase (diluted to 0.5 nM in Kinase Buffer) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the hinge region.
-
Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM ULight-labeled poly-GT peptide and 10 µM ATP.
-
Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (to chelate Mg2+) containing Europium-labeled anti-phosphotyrosine antibody.
-
Validation & Readout: Read the plate on a TR-FRET compatible microplate reader. Self-Validation: Ensure the Z'-factor between positive controls (DMSO only) and negative controls (no enzyme) is >0.6. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Quantitative Data Presentation
The table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating how different nucleophiles attached to the 4-Chloro-6-isopropylquinoline-3-carbonitrile core dictate target specificity and potency.
Table 1: Representative SAR Data for Synthesized Derivatives
| Compound Core | C4 Substitution (Nucleophile) | Target Kinase | Expected IC50 (nM) | Primary Binding Interaction |
| 6-Isopropylquinoline-3-carbonitrile | 3-Bromoaniline | EGFR | 5 - 15 | Hinge region (Met769) |
| 6-Isopropylquinoline-3-carbonitrile | 2,4-Dichloro-5-methoxyaniline | Src | 1 - 10 | Gatekeeper (Thr338) |
| 6-Isopropylquinoline-3-carbonitrile | 4-Methylpiperazine | Tpl2 | 50 - 100 | Solvent channel |
References
-
[1] 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - PubMed. National Institutes of Health (NIH). Available at: [Link]
-
[2] Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Taylor & Francis. Available at: [Link]
-
[3] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Available at:[Link]
Sources
Application Notes & Protocols for the Quantification of 4-Chloro-6-isopropylquinoline-3-carbonitrile
Forward: The following document provides a comprehensive guide to the proposed analytical methodologies for the accurate quantification of 4-Chloro-6-isopropylquinoline-3-carbonitrile. As a novel compound or a low-concentration intermediate, specific validated methods may not be publicly available. Therefore, this guide leverages established analytical principles and validated methods for structurally similar quinoline derivatives to propose robust starting points for method development and validation. The protocols provided are designed to be adapted and optimized to meet the specific requirements of your matrix and instrumentation, in alignment with international standards such as the ICH Q2(R1) guidelines.[1][2]
Introduction: The Analytical Imperative
4-Chloro-6-isopropylquinoline-3-carbonitrile is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in pharmaceutical and chemical industries.[3] The precise and accurate quantification of this compound is critical for several reasons:
-
Process Chemistry: Monitoring reaction kinetics, optimizing yield, and controlling impurity profiles during synthesis.
-
Quality Control: Ensuring the purity and consistency of the final active pharmaceutical ingredient (API) or chemical product.[3]
-
Pharmacokinetic Studies: Determining the concentration of the compound and its metabolites in biological matrices.
This document outlines three robust analytical techniques for the quantification of 4-Chloro-6-isopropylquinoline-3-carbonitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Proposed Analytical Methodologies: A Comparative Overview
The choice of analytical technique is contingent on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput.
| Technique | Principle | Primary Application | Strengths | Considerations |
| HPLC-UV | Separation based on polarity with a reversed-phase column, detection via UV absorbance. | Routine quality control, purity assessment, and quantification in high-concentration samples. | Robust, widely available, cost-effective. | Moderate sensitivity, potential for interference from co-eluting impurities. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, with detection and identification by mass spectrometry. | Analysis of volatile impurities, and thermally stable analytes. | High selectivity and sensitivity, provides structural information. | Requires analyte to be volatile and thermally stable, or require derivatization. |
| UPLC-MS/MS | High-resolution separation with smaller particles, coupled with highly selective and sensitive mass detection. | Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling. | Exceptional sensitivity and selectivity, fast analysis times.[4][5] | Higher instrument cost and complexity. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique for the quality control of pharmaceuticals due to its robustness and reliability.[6] For 4-Chloro-6-isopropylquinoline-3-carbonitrile, a reversed-phase method is proposed, which separates compounds based on their hydrophobicity.
Rationale for Method Design
-
Column Chemistry: A C18 column is selected as it is a versatile stationary phase that provides excellent retention and separation for a wide range of non-polar and moderately polar compounds like substituted quinolines.[7][8]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC, offering good solvation for the analyte and allowing for gradient elution to resolve impurities with different polarities.[7][8] A buffer may be necessary to ensure pH stability and consistent retention times.[9]
-
Detection Wavelength: The optimal detection wavelength is determined by acquiring the UV spectrum of 4-Chloro-6-isopropylquinoline-3-carbonitrile. Quinolines typically exhibit strong absorbance in the UV region. A starting wavelength of 225 nm is proposed based on similar compounds.[7][8]
Experimental Protocol: HPLC-UV
Objective: To quantify 4-Chloro-6-isopropylquinoline-3-carbonitrile in a bulk drug substance.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[7][8]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
4-Chloro-6-isopropylquinoline-3-carbonitrile reference standard
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of 4-Chloro-6-isopropylquinoline-3-carbonitrile in the sample by interpolating its peak area from the calibration curve.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[10] Given the structure of 4-Chloro-6-isopropylquinoline-3-carbonitrile, it is likely to have sufficient volatility for GC analysis.
Rationale for Method Design
-
Column Selection: A low-to-mid polarity column, such as a DB-5MS, is suitable for separating a wide range of aromatic compounds.[10]
-
Injection Mode: Splitless injection is recommended for trace analysis to ensure the maximum transfer of the analyte onto the column.[10]
-
Ionization: Electron Impact (EI) ionization is a robust and common technique that generates reproducible mass spectra for library matching and structural elucidation.[10]
Experimental Protocol: GC-MS
Objective: To identify and quantify 4-Chloro-6-isopropylquinoline-3-carbonitrile and related volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)[10]
-
Data acquisition and processing software
Reagents:
-
Toluene or another suitable solvent (GC grade)
-
4-Chloro-6-isopropylquinoline-3-carbonitrile reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock and working standards of the reference compound in toluene.
-
Dissolve the sample in toluene to a concentration appropriate for GC-MS analysis.
-
Filter the solutions through a 0.45 µm PTFE filter if necessary.[10]
-
-
GC-MS Conditions:
-
Data Analysis:
-
Identify the peak for 4-Chloro-6-isopropylquinoline-3-carbonitrile by its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from the peak areas of the standard solutions.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS identification and quantification.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as analysis in complex biological matrices, UPLC-MS/MS is the method of choice.[4][5]
Rationale for Method Design
-
UPLC: The use of sub-2 µm particle columns provides higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.[5]
-
Tandem Mass Spectrometry (MS/MS): This technique offers exceptional selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), minimizing matrix effects and allowing for accurate quantification at very low levels.[4]
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and semi-polar molecules like quinoline derivatives, and it is highly compatible with reversed-phase liquid chromatography.
Experimental Protocol: UPLC-MS/MS
Objective: To perform trace-level quantification of 4-Chloro-6-isopropylquinoline-3-carbonitrile in a complex matrix.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source
-
UPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)[5]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
4-Chloro-6-isopropylquinoline-3-carbonitrile reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare standards in a solvent compatible with the mobile phase.
-
For complex matrices (e.g., plasma, tissue homogenates), a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove interferences.[11]
-
-
UPLC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized for analyte retention and separation
-
Flow Rate: 0.4 mL/min[5]
-
Column Temperature: 40 °C[12]
-
Injection Volume: 2 µL[12]
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusing a standard solution of the analyte to identify the precursor ion and optimize collision energy for characteristic product ions.
-
-
-
Data Analysis:
-
Quantify the analyte using the peak area from the MRM chromatogram against a calibration curve.
-
The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
-
Logical Diagram: UPLC-MS/MS Method Development
Caption: Logical flow for UPLC-MS/MS method development and validation.
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, a comprehensive method validation must be performed according to ICH Q2(R1) guidelines to ensure the reliability and accuracy of the results.[1][2][13]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[13] | Peak purity, resolution > 2, no interference at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[13] | Correlation coefficient (r²) ≥ 0.999.[14] |
| Accuracy | The closeness of test results to the true value.[13] | 98.0% - 102.0% recovery for assay; 80.0% - 120.0% for impurities. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels. | RSD ≤ 2.0% for assay.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1.[14] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[14] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters are slightly varied. |
Conclusion
The analytical quantification of 4-Chloro-6-isopropylquinoline-3-carbonitrile can be effectively achieved using HPLC-UV, GC-MS, or UPLC-MS/MS. The choice of method will depend on the specific analytical challenge, particularly the required sensitivity and the complexity of the sample matrix. The protocols provided herein serve as a robust starting point for method development. It is imperative that any developed method is subject to a full validation protocol in accordance with ICH guidelines to ensure the generation of accurate, reliable, and trustworthy data for its intended purpose.[1][2][13][15]
References
- Vertex AI Search. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- Journal of Physics: Conference Series. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of 6-Bromo-4-chloroquinoline-3-carbonitrile.
- Waters Corporation. Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research.
- ResearchGate. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
- MilliporeSigma. 4-Chloroquinoline-6-carbonitrile.
- MDPI. (2023). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.).
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PMC. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review.
- ResearchGate. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
- EMEA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PMC. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION.
- Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- BenchChem. refining analytical methods for quinoline compound detection.
- PMC. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Efor Group. Validation of analytical procedures according to the ICH guidelines.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. dirjournal.org [dirjournal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Application Notes and Protocols for In Vivo Studies with 4-Chloro-6-isopropylquinoline-3-carbonitrile
Introduction: The Quinoline Scaffold in Drug Discovery and Development
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating efficacy against malaria, cancer, and various microbial infections.[1][2] The biological activity of quinoline-based compounds is highly dependent on the nature and position of their substituents, which can significantly influence their pharmacokinetic and pharmacodynamic properties.[1] The subject of this guide, 4-Chloro-6-isopropylquinoline-3-carbonitrile, belongs to a class of quinoline derivatives that hold potential for further investigation as novel therapeutic agents. The chloro and cyano functionalities, along with the isopropyl group, are expected to modulate the compound's physicochemical properties and biological activity. Given the nascent stage of research on this specific molecule, this document serves as a comprehensive guide for researchers and drug development professionals on the design and execution of foundational in vivo studies to characterize its pharmacokinetic profile, assess its safety, and evaluate its potential efficacy.
Preclinical In Vivo Study Design: A Roadmap to Clinical Translation
The journey of a novel chemical entity from the laboratory to the clinic is paved with rigorous preclinical evaluation. In vivo studies are a cornerstone of this process, providing critical data on a compound's behavior within a living organism that cannot be obtained from in vitro assays alone.[3][4] A well-designed preclinical program is essential for making informed decisions about the continued development of a drug candidate.
Ethical Considerations in Animal Research
All in vivo studies must be conducted in strict adherence to ethical guidelines for animal welfare. The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.[5][6] Researchers have a moral and legal obligation to minimize animal pain and suffering.[5][7][8][9] All protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Objective-Driven Study Design
The design of any in vivo study should be dictated by its primary objective. For a novel compound like 4-Chloro-6-isopropylquinoline-3-carbonitrile, the initial preclinical studies will likely focus on three key areas:
-
Pharmacokinetics (PK): To understand how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).
-
Toxicology (Safety): To identify potential adverse effects and determine a safe dosing range.
-
Efficacy: To assess the compound's therapeutic effect in a relevant disease model.
The following sections will provide detailed protocols for each of these study types.
Experimental Protocols
Vehicle Formulation for In Vivo Administration
Due to the likely hydrophobic nature of 4-Chloro-6-isopropylquinoline-3-carbonitrile, a suitable vehicle is required to ensure its solubility and bioavailability for in vivo administration.[10][11][12] The choice of vehicle can significantly impact the experimental outcome.[13]
Protocol: Preparation of a Vehicle for Oral Gavage
-
Materials:
-
4-Chloro-6-isopropylquinoline-3-carbonitrile
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol
-
Tween 80
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of 4-Chloro-6-isopropylquinoline-3-carbonitrile.
-
In a sterile glass vial, combine PEG400 and propylene glycol in a 1:1 ratio.
-
Add the compound to the PEG400/propylene glycol mixture and vortex thoroughly to create a stock solution. Gentle warming (to no more than 40°C) may be used to aid dissolution.
-
Add Tween 80 to a final concentration of 5-10% (v/v) and mix.
-
Slowly add sterile water to the desired final volume while stirring continuously to form a clear solution or a fine suspension.
-
Visually inspect the formulation for any precipitation before administration.
-
Table 1: Example Vehicle Compositions for Hydrophobic Compounds
| Vehicle Component | Concentration Range | Purpose |
| PEG400 | 10-50% | Solubilizer |
| Propylene Glycol | 10-50% | Solubilizer |
| Tween 80 | 5-10% | Surfactant |
| Carboxymethylcellulose (CMC) | 0.5-2% | Suspending agent |
| Saline/Sterile Water | q.s. to 100% | Diluent |
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to determine the ADME properties of a new chemical entity.[14][15] This information is crucial for selecting an appropriate dosing regimen for subsequent toxicology and efficacy studies.[1]
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the lateral tail vein.[16][17][18][19] The compound should be formulated in a vehicle suitable for IV injection (e.g., a solution containing a co-solvent like PEG400 and saline).
-
Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.[20][21][22][23][24]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of 4-Chloro-6-isopropylquinoline-3-carbonitrile in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Diagram 1: Pharmacokinetic Study Workflow
Caption: Workflow for a single-dose pharmacokinetic study.
Toxicology (Safety) Studies
Toxicology studies are performed to evaluate the safety profile of a compound and to identify any potential adverse effects.[3][4][25][26] An initial acute toxicity study is often conducted to determine the maximum tolerated dose (MTD).
Protocol: Acute Toxicity Study in Mice
-
Animal Model: Male and female BALB/c mice (6-8 weeks old).
-
Dose Escalation:
-
Administer single doses of 4-Chloro-6-isopropylquinoline-3-carbonitrile at escalating dose levels to different groups of mice.
-
A control group should receive the vehicle only.
-
-
Clinical Observations:
-
Monitor the animals for signs of toxicity, such as changes in behavior, appearance, and body weight, for at least 14 days post-dose.
-
-
Endpoint Analysis:
-
At the end of the observation period, perform a gross necropsy to examine for any visible abnormalities in the major organs.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.
-
Diagram 2: Acute Toxicology Study Workflow
Caption: Workflow for an acute toxicology study.
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic potential of a compound in a relevant disease model.[27][28][29] The choice of model will depend on the hypothesized mechanism of action of 4-Chloro-6-isopropylquinoline-3-carbonitrile. Given that many quinoline derivatives exhibit anticancer activity, a tumor xenograft model is a common choice for initial efficacy testing.[30]
Protocol: Efficacy Study in a Human Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation:
-
Implant human cancer cells (selected based on the hypothesized target of the compound) subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer 4-Chloro-6-isopropylquinoline-3-carbonitrile at one or more dose levels (below the MTD) via an appropriate route (e.g., oral gavage) for a specified duration.
-
The control group should receive the vehicle only.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).[31]
-
-
Endpoint Analysis:
Diagram 3: Efficacy Study Workflow in a Xenograft Model
Caption: Workflow for an efficacy study in a tumor xenograft model.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for conducting the initial in vivo evaluation of 4-Chloro-6-isopropylquinoline-3-carbonitrile. By systematically characterizing its pharmacokinetic profile, assessing its safety, and evaluating its efficacy in a relevant disease model, researchers can generate the critical data needed to support the further development of this promising compound. It is imperative that all studies are conducted with the highest standards of scientific rigor and ethical consideration for animal welfare.
References
-
Use of animal models in evaluation of the quinolones - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]
-
Evaluation of Quinolones in Experimental Animal Models of Infections - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - Institutional Animal Care and Use Committee. (2021, September 21). Retrieved March 14, 2026, from [Link]
-
Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). Retrieved March 14, 2026, from [Link]
-
In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. (2005, March 15). Retrieved March 14, 2026, from [Link]
-
Preclinical Toxicity & Efficacy Studies | In Vivo Assays - ProBio CDMO. (n.d.). Retrieved March 14, 2026, from [Link]
-
Protocol for oral gavage in mice - brainvta. (n.d.). Retrieved March 14, 2026, from [Link]
-
Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]
-
Oral Gavaging in mice - SWMS - Staff. (2016, December 19). Retrieved March 14, 2026, from [Link]
-
Translating Preclinical Studies into the Clinic: Assays and Endpoints Selected to Determine Efficacy - AACR Journals. (2026, March 2). Retrieved March 14, 2026, from [Link]
-
Preclinical Imaging & Endpoints | IND-Enabling Studies - Certis Oncology. (n.d.). Retrieved March 14, 2026, from [Link]
-
Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs - Asian Journal of Pharmaceutics. (2025, January 2). Retrieved March 14, 2026, from [Link]
-
In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Retrieved March 14, 2026, from [Link]
-
Guidelines For Non-Invasive, Respectful Research With Animals - Faunalytics. (2020, June 23). Retrieved March 14, 2026, from [Link]
-
Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019, July 8). Retrieved March 14, 2026, from [Link]
-
Ethical Principles and Guidelines for the Use of Animals for Scientific purposes - AAALAC. (n.d.). Retrieved March 14, 2026, from [Link]
-
Administration and injection of substances in rats Number: AD-1 Scope - Direction des services vétérinaires. (2011, September 15). Retrieved March 14, 2026, from [Link]
-
Intravenous Injection in the Rat - Research Animal Training. (2020, February 10). Retrieved March 14, 2026, from [Link]
-
Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. (2025, March 15). Retrieved March 14, 2026, from [Link]
-
Efficacy & Toxicity Studies - Biocytogen. (n.d.). Retrieved March 14, 2026, from [Link]
-
A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]
-
SOP: Intravenous Injections in the Rat - Virginia Tech. (2017, December 12). Retrieved March 14, 2026, from [Link]
-
Ethical considerations regarding animal experimentation - PMC - NIH. (n.d.). Retrieved March 14, 2026, from [Link]
-
Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model - Frontiers. (2025, July 31). Retrieved March 14, 2026, from [Link]
-
Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). Retrieved March 14, 2026, from [Link]
-
Toxicology - Inotiv. (n.d.). Retrieved March 14, 2026, from [Link]
-
Preclinical Study Endpoints Selection: Key Considerations for Successful Drug Development - Infinix Bio. (2026, March 2). Retrieved March 14, 2026, from [Link]
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed. (2024, October 31). Retrieved March 14, 2026, from [Link]
-
Intravenous (IV) Tail Vein Injection in Mice and Rats - Research support. (n.d.). Retrieved March 14, 2026, from [Link]
-
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. (n.d.). Retrieved March 14, 2026, from [Link]
-
In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - Lund University Research Portal. (n.d.). Retrieved March 14, 2026, from [Link]
-
Translating pre-clinical studies into the clinic: assays and endpoints selected to determine efficacy - PubMed. (2025, October 23). Retrieved March 14, 2026, from [Link]
-
Preclinical Models Shared Resource (PMSR) - USC Norris Comprehensive Cancer Center. (n.d.). Retrieved March 14, 2026, from [Link]
-
Ethical Principles and Rules in Experimental Animal Studies: A Comprehensive Review. (2024, June 7). Retrieved March 14, 2026, from [Link]
-
Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). (n.d.). Retrieved March 14, 2026, from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. (2022, June 24). Retrieved March 14, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved March 14, 2026, from [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17). Retrieved March 14, 2026, from [Link]
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed. (2019, April 30). Retrieved March 14, 2026, from [Link]
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000, December 18). Retrieved March 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 4. infinixbio.com [infinixbio.com]
- 5. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. faunalytics.org [faunalytics.org]
- 8. forskningsetikk.no [forskningsetikk.no]
- 9. aaalac.org [aaalac.org]
- 10. researchgate.net [researchgate.net]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 13. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. research.uky.edu [research.uky.edu]
- 17. Intravenous Injection in the Rat - Research Animal Training [researchanimaltraining.com]
- 18. research.vt.edu [research.vt.edu]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. brainvta.tech [brainvta.tech]
- 24. staff.flinders.edu.au [staff.flinders.edu.au]
- 25. probiocdmo.com [probiocdmo.com]
- 26. inotiv.com [inotiv.com]
- 27. Use of animal models in evaluation of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluation of quinolones in experimental animal models of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. biocytogen.com [biocytogen.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. certisoncology.com [certisoncology.com]
- 32. aacrjournals.org [aacrjournals.org]
- 33. infinixbio.com [infinixbio.com]
- 34. Translating Preclinical Studies into the Clinic: Assays and Endpoints Selected to Determine Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. uscnorriscancer.usc.edu [uscnorriscancer.usc.edu]
Troubleshooting & Optimization
Navigating the Nuances of Quinoline Synthesis: A Technical Support Guide to the Friedländer Reaction
Welcome to the technical support center dedicated to the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful, yet sometimes challenging, reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, with a focus on troubleshooting the common side reactions that can impede your synthesis.
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of heterocyclic chemistry.[1][2] However, its practical application can be hampered by issues such as low yields, the formation of regioisomers, and the generation of undesirable byproducts.[3][4] This guide is structured in a question-and-answer format to directly address the specific problems you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
Question: My Friedländer synthesis is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the Friedländer synthesis are a common frustration and can often be traced back to several key factors. Understanding the underlying reasons is crucial for effective troubleshooting.
Root Causes:
-
Harsh Reaction Conditions: The classical Friedländer synthesis often calls for high temperatures and the use of strong acids or bases.[4][5] These conditions can lead to the degradation of sensitive starting materials or the product itself.
-
Suboptimal Catalyst: The choice and activity of the catalyst are paramount. An inappropriate or inactive catalyst will result in poor conversion rates.[4]
-
Poor Solubility of Reactants: If your starting materials are not sufficiently soluble in the chosen solvent, the reaction kinetics will be severely hindered.
-
Steric Hindrance: Bulky substituents on either the 2-aminoaryl carbonyl compound or the α-methylene carbonyl compound can sterically impede the reaction.
Troubleshooting Protocol:
-
Re-evaluate Your Catalyst and Conditions:
-
Milder Alternatives: Consider replacing strong acids (e.g., H₂SO₄) or bases (e.g., KOH) with milder and more modern catalytic systems. Catalytic amounts of iodine, p-toluenesulfonic acid (p-TSA), or various Lewis acids have been shown to promote the reaction under more benign conditions.[6] For instance, conducting the reaction with catalytic iodine under solvent-free conditions can be highly effective.[6]
-
Catalyst Screening: If one catalyst is not yielding results, a screening of different catalysts is advisable. The optimal catalyst is often substrate-dependent.
-
-
Optimize Reaction Temperature:
-
Instead of defaulting to high reflux temperatures, attempt the reaction at a lower temperature first and gradually increase it. Monitoring the reaction by Thin-Layer Chromatography (TLC) at various temperatures will help identify the optimal balance between reaction rate and byproduct formation.
-
-
Solvent Selection:
-
Ensure your reactants are soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar solvent like DMF or ethanol, especially for microwave-assisted reactions where efficient energy absorption is key.[4]
-
-
Consider a Modified Friedländer Approach:
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step troubleshooting workflow for addressing low product yield in the Friedländer synthesis.
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones
Question: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?
Answer:
The issue of regioselectivity is a well-documented challenge in the Friedländer synthesis when an unsymmetrical ketone is used as the reaction partner.[5][8] The reaction can proceed via the formation of an enolate on either side of the carbonyl group, leading to two different quinoline products.
Controlling Factors:
The regioselectivity is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions and the choice of catalyst.
Strategies for Improving Regioselectivity:
-
Catalyst Selection:
-
The choice of catalyst can profoundly influence which α-methylene group reacts. Specific amine catalysts, for example, have been shown to direct the reaction towards a particular regioisomer.[3] It is recommended to consult the literature for catalyst systems that have been successfully employed for similar substrates.
-
-
Reaction Condition Optimization:
-
Slow Addition: Instead of adding the unsymmetrical ketone all at once, a slow, dropwise addition to the reaction mixture at the desired temperature can favor the formation of the kinetic product.
-
Temperature Control: The reaction temperature can influence the thermodynamic versus kinetic product ratio. Experimenting with a range of temperatures is advised.
-
-
Use of Directing Groups:
-
If synthetically feasible, introducing a temporary directing group on the ketone can block one of the α-positions, forcing the reaction to proceed at the other.
-
Regioselectivity Control Approaches
| Strategy | Principle | Example |
|---|---|---|
| Catalyst Control | Specific catalysts can favor the formation of one enolate over the other. | Use of amine catalysts to favor the less sterically hindered product.[3] |
| Kinetic Control | Slow addition of the ketone at lower temperatures can favor the formation of the less stable, kinetically preferred enolate. | Dropwise addition of 2-butanone to the reaction mixture at 0 °C. |
| Thermodynamic Control | Higher reaction temperatures and longer reaction times can favor the formation of the more stable thermodynamic enolate. | Refluxing the reaction mixture for an extended period. |
Issue 3: Formation of Tar and Polymeric Byproducts
Question: My reaction mixture is turning into a dark, viscous tar, making product isolation nearly impossible and drastically reducing my yield. What is causing this and how can I prevent it?
Answer:
Tar and polymer formation is a common and frustrating side reaction, particularly in syntheses that employ harsh conditions.[6]
Primary Cause:
The primary culprit behind tar formation is the self-condensation of the carbonyl-containing starting materials, especially under strongly acidic or basic conditions at high temperatures.[4] This is essentially a competing aldol condensation reaction.
Preventative Measures:
-
Moderate Your Reaction Conditions:
-
Reduce Temperature: This is the most straightforward approach. Lowering the reaction temperature will slow down the rate of polymerization.
-
Milder Catalysis: As with improving yield, switching to a milder catalyst system (e.g., iodine, p-TSA, Lewis acids) can significantly reduce tar formation.[3][6]
-
-
Control the Reaction Time:
-
Monitor the reaction progress closely using TLC. Once the starting materials have been consumed, work up the reaction promptly to avoid prolonged exposure to conditions that promote polymerization.
-
-
Modify the Starting Material:
-
To circumvent the self-condensation of the 2-aminoaryl carbonyl compound under basic conditions, one effective strategy is to use its imine analog. This modification has been successfully employed in the synthesis of complex molecules like camptothecin.[5]
-
Visualizing the Competing Pathways
Caption: Competing reaction pathways in the Friedländer synthesis leading to either the desired quinoline or tar formation.
Experimental Protocols
Protocol 1: Iodine-Catalyzed Friedländer Annulation under Solvent-Free Conditions
This protocol provides a milder and often more efficient alternative to the classical high-temperature methods.[6]
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
α-Methylene carbonyl compound (1.1 mmol)
-
Molecular iodine (I₂) (10 mol%)
Procedure:
-
In a clean, dry round-bottom flask, combine the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound.
-
Add the catalytic amount of molecular iodine.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude mixture in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
References
-
Gedefaw, L., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19563-19589. Available from: [Link]
-
Gaikwad, S. B., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(3), 636-656. Available from: [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available from: [Link]
-
Bagh, B., et al. (2021). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 23(14), 5186-5192. Available from: [Link]
-
Cheng, C. C. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Available from: [Link]
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Available from: [Link]
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... Available from: [Link]
-
Grokipedia. Combes quinoline synthesis. Available from: [Link]
-
de la Torre, B. G., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4153. Available from: [Link]
-
Vahdati, S., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1029. Available from: [Link]
-
ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Available from: [Link]
-
Wikipedia. Pfitzinger reaction. Available from: [Link]
-
Chen, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6649-6652. Available from: [Link]
-
Slideshare. Doebner-Miller reaction and applications. Available from: [Link]
-
TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]
-
ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available from: [Link]
-
ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]
-
Canadian Science Publishing. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]
-
Cambridge University Press. Pfitzinger Quinoline Synthesis (Chapter 44). Available from: [Link]
-
Semantic Scholar. The Friedländer Synthesis of Quinolines (2005). Available from: [Link]
-
Chemistry Stack Exchange. How does the mechanism for this intermediate even occur? How does the amine replace the vinyl ether?. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 4-Chloro-6-isopropylquinoline-3-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Chloro-6-isopropylquinoline-3-carbonitrile in their experimental assays. As a Senior Application Scientist, this guide synthesizes established biochemical principles with practical, field-proven strategies to help you navigate these common yet critical issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Chloro-6-isopropylquinoline-3-carbonitrile, and why is it difficult to dissolve in aqueous solutions?
4-Chloro-6-isopropylquinoline-3-carbonitrile is a heterocyclic organic compound. Its structure, which includes a quinoline core, a chloro group, an isopropyl substituent, and a nitrile group, contributes to its overall lipophilic (fat-soluble) nature. Quinoline and its derivatives are often aromatic heterocyclic compounds with a lipophilic nature, leading to poor water solubility[1]. This inherent hydrophobicity is a primary reason for its low solubility in aqueous buffers and cell culture media, which are predominantly water-based. The addition of hydrophobic substituents, such as the isopropyl group, can further decrease aqueous solubility[1].
Q2: I'm trying to prepare a stock solution of 4-Chloro-6-isopropylquinoline-3-carbonitrile. Which organic solvent should I start with?
For preparing a concentrated stock solution, the most common and effective initial choice is Dimethyl Sulfoxide (DMSO)[1][2]. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of both polar and non-polar compounds[1]. Other potential organic solvents include N,N-dimethylformamide (DMF), and to a lesser extent, ethanol or acetone. However, DMSO is generally the preferred starting point for most in vitro applications.
Below is a table of common organic solvents and their properties, which can be useful in selecting an appropriate solvent system.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dipole Moment (D) | Dielectric Constant |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 3.96 | 46.7 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 3.82 | 36.7 |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 1.69 | 24.5 |
| Acetone | C₃H₆O | 56 | 0.791 | 2.88 | 20.7 |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.326 | 1.60 | 9.1 |
This table provides a summary of key physical data for common solvents[3][4].
Q3: I've dissolved my 4-Chloro-6-isopropylquinoline-3-carbonitrile in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening, and how can I fix this?
This is the most common solubility-related problem encountered in assays. The phenomenon is often referred to as "crashing out" or kinetic precipitation[5]. It occurs because while the compound is soluble in the high concentration of organic co-solvent (DMSO), it is not soluble in the final aqueous environment of your assay once the DMSO concentration is significantly diluted[1].
To address this, a systematic troubleshooting approach is recommended. The following flowchart outlines a decision-making process to resolve this issue.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol provides a standardized method for dissolving a poorly soluble compound like 4-Chloro-6-isopropylquinoline-3-carbonitrile in an organic solvent.
Materials:
-
4-Chloro-6-isopropylquinoline-3-carbonitrile (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Pre-weigh the Compound: Accurately weigh the desired amount of 4-Chloro-6-isopropylquinoline-3-carbonitrile into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is often better to start with a higher concentration to minimize the volume of organic solvent added to your final assay.
-
Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particulate matter.
-
Sonication (If Necessary): If particulates are still visible, place the vial in a sonicator water bath for 5-15 minutes to aid dissolution[5].
-
Gentle Warming (Optional): Gentle warming in a 37°C water bath can also be employed, but be cautious of the compound's stability at elevated temperatures[1].
-
Final Inspection: The final stock solution should be clear and free of any visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles[1].
Protocol 2: Advanced Solubilization Using Cyclodextrins
If co-solvents alone are insufficient, cyclodextrins can be used to improve aqueous solubility. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior, allowing them to encapsulate hydrophobic compounds.
Materials:
-
Concentrated stock solution of 4-Chloro-6-isopropylquinoline-3-carbonitrile in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a similar substituted cyclodextrin
-
Aqueous assay buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is in the range of 1-10 mM.
-
Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the concentrated DMSO stock of your compound dropwise. The slow addition is crucial to allow for the formation of the inclusion complex.
-
Equilibration: Allow the mixture to equilibrate at room temperature for at least 30 minutes with continued mixing.
-
Final Dilution: This complexed solution can then be used for the final dilution into your assay medium.
Data Presentation
The following table provides hypothetical solubility data for 4-Chloro-6-isopropylquinoline-3-carbonitrile in various organic solvents. This is intended as an illustrative example to guide your solvent selection process. Actual solubility should be determined experimentally.
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Hypothetical Solubility (mg/mL) | Hypothetical Solubility (mol/L) | Observations |
| Acetone | 58.08 | 0.791 | 5.0 | 0.020 | Soluble with sonication |
| Acetonitrile | 41.05 | 0.786 | 2.5 | 0.010 | Partially soluble |
| Chloroform | 119.38 | 1.489 | 15.0 | 0.061 | Readily soluble |
| Dichloromethane | 84.93 | 1.326 | 20.0 | 0.082 | Readily soluble |
| Dimethylformamide (DMF) | 73.09 | 0.944 | >50 | >0.204 | Freely soluble |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | >50 | >0.204 | Freely soluble |
| Ethanol | 46.07 | 0.789 | 1.0 | 0.004 | Sparingly soluble |
| Ethyl Acetate | 88.11 | 0.902 | 3.0 | 0.012 | Soluble |
This table is a template for recording experimentally determined solubility data, following a similar format used for other quinoline derivatives[6].
Advanced Troubleshooting
The following diagram illustrates a logical workflow for addressing persistent solubility issues, progressing from simple to more complex solutions.
Caption: A systematic workflow for enhancing compound solubility in assays.
By following these guidelines and protocols, researchers can systematically address and overcome the solubility challenges associated with 4-Chloro-6-isopropylquinoline-3-carbonitrile, leading to more reliable and reproducible experimental outcomes.
References
-
Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]
-
Rohrs, B. R. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
-
Sun, D., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1503–1513. [Link]
-
The Good Scents Company. (n.d.). 4-isopropyl quinoline, 1333-53-5. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). 4-Chloro-6-methylquinoline-3-carbonitrile - Chemical Activity Summary. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Gáll, Z., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1131. [Link]
-
Li, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 546. [Link]
-
precisionFDA. (n.d.). 6-ISOPROPYLQUINOLINE. Retrieved from [Link]
-
American Chemical Society. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Figshare. [Link]
-
Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5). Retrieved from [Link]
-
University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of 4-Chloro-6-isopropylquinoline-3-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4-Chloro-6-isopropylquinoline-3-carbonitrile. As a pivotal intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, achieving high purity and a desirable crystal form is paramount to successful downstream applications.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and extensive field experience with quinoline derivatives.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing systematic, actionable solutions.
Q1: My compound has "oiled out" during cooling, forming a viscous liquid instead of crystals. What is happening and how can I resolve it?
A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[3][4] This typically occurs when a solution with a high concentration of the solute is cooled too rapidly, or when using a solvent system where the compound's melting point is below the solution's temperature. The resulting oil is often an amorphous, super-saturated state of the compound which can hinder or prevent proper crystal nucleation and growth.[3][5]
Root Causes & Corrective Actions:
-
Excessive Supersaturation: The driving force for crystallization is supersaturation, but if it's generated too quickly, the system can bypass the nucleation window for solid crystals and enter a metastable liquid-liquid separation zone.[5]
-
Solution: Reduce the rate of cooling. A slower cooling profile allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over oiling out. Allow the solution to cool slowly to room temperature before any further cooling in an ice bath.[6][7]
-
Solution: Increase the solvent volume. Using more solvent will lower the overall concentration, thereby reducing the level of supersaturation at any given temperature.[6][7]
-
-
Inappropriate Solvent System: The choice of solvent is critical. Oiling out is more frequent in solvent systems where the solute has extremely high solubility at elevated temperatures.
-
Solution: Switch to a different solvent system. Experiment with solvents in which your compound has moderately lower solubility at high temperatures. A solvent mixture can also be effective; for instance, a combination of a "good" solvent and a "poor" solvent (anti-solvent) can modulate solubility more effectively.[8]
-
-
Presence of Impurities: Impurities can depress the melting point of the solute-solvent mixture and interfere with the crystal lattice formation, promoting oiling.[9]
-
Solution: Purify the crude material before crystallization. If the material is still an oil after chromatographic purification, the higher purity may be sufficient to prevent oiling in a subsequent crystallization attempt.[8]
-
-
Lack of Nucleation Sites: Spontaneous nucleation may not occur, leading to the formation of an oil.
-
Solution: Introduce seed crystals. Adding a small number of pre-existing crystals of 4-Chloro-6-isopropylquinoline-3-carbonitrile into the solution at a temperature slightly below the saturation point provides a template for crystal growth, bypassing the energy barrier for primary nucleation and guiding the system away from oiling.[4][5]
-
Caption: A decision-making workflow for troubleshooting oiling out.
Q2: The crystallization yielded very fine, needle-like crystals that are difficult to filter and retain solvent. How can I obtain larger, more equiaxed crystals?
A2: The formation of fine needles is typically a sign of rapid crystal growth, driven by high supersaturation. While needles indicate a crystalline solid, their morphology can lead to practical challenges such as poor filtration, slow drying, and low bulk density.
Root Causes & Corrective Actions:
-
Rapid Cooling: As with oiling out, fast cooling rates lead to the rapid formation of many nuclei, which then grow quickly into small crystals without sufficient time to develop larger, more stable facets.[6]
-
Solution: Employ a very slow cooling ramp. This minimizes the rate of supersaturation and allows for controlled deposition of the solute onto a smaller number of growing crystals, resulting in larger final particle sizes.
-
-
Solvent Choice: The solvent can influence crystal habit. Solvents that promote very high solubility can lead to rapid precipitation upon cooling.
-
Solution: Screen for a solvent system where the solubility of 4-Chloro-6-isopropylquinoline-3-carbonitrile is moderate. A solvent in which the compound is sparingly soluble when cold but fully soluble when hot is ideal.[6] This provides a wider metastable zone width to control crystal growth.
-
-
Agitation: Insufficient or overly aggressive agitation can be problematic. Poor mixing can create localized areas of high supersaturation, while high shear can cause secondary nucleation (crystal breakage), leading to a smaller final particle size.
-
Solution: Ensure consistent, gentle agitation throughout the cooling process. This maintains a homogenous solution and temperature, promoting uniform crystal growth.
-
Q3: My final product yield is consistently low. What are the common causes and how can I improve recovery?
A3: Low yield is a frequent problem that can often be traced back to the choice of solvent and the experimental procedure.
Root Causes & Corrective Actions:
-
Excessive Solvent Volume: While adding more solvent can prevent oiling out, using too much will leave a significant amount of your product dissolved in the mother liquor, even after cooling.[6]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After filtration, you can partially evaporate the mother liquor and cool it again to obtain a second crop of crystals.[6]
-
-
High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve the compound when hot but have very low solubility for it when cold.[6]
-
Solution: If your product remains highly soluble after cooling, the chosen solvent is not optimal. You should perform a solvent screen to find a more suitable one. An anti-solvent crystallization might be a better approach.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product can crystallize in the filter funnel, leading to significant loss.
-
Solution: Use a heated filter funnel or pre-heat a standard funnel with hot solvent before filtration. Ensure the filtration is performed as quickly as possible.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of 4-Chloro-6-isopropylquinoline-3-carbonitrile?
A1: While extensive public data for this specific derivative is limited, we can infer its properties based on its structure and related quinoline compounds.
| Property | Expected Value/Characteristic | Source/Rationale |
| Molecular Formula | C₁₃H₁₁ClN₂ | Based on chemical structure |
| Molecular Weight | 230.70 g/mol | Calculated from formula |
| Physical Form | Solid at room temperature | Similar to other chloroquinoline carbonitriles. |
| Solubility | Poorly soluble in water; Soluble in many organic solvents. | General characteristic of quinoline derivatives.[10][11] |
| Reactivity | The C4-chloro group is activated for nucleophilic aromatic substitution (SNAr). | The electron-withdrawing nitrile and quinoline nitrogen enhance reactivity.[12] |
Q2: Which solvents are recommended for the crystallization of this compound?
A2: The principle of "like dissolves like" is a good starting point.[13] Given the aromatic and moderately polar nature of the molecule, a range of solvents should be effective. A systematic solvent screen is always recommended.
| Solvent | Polarity | Boiling Point (°C) | Typical Role | Comments |
| Ethanol | Polar Protic | 78 | Good Solvent | Often used in combination with water as an anti-solvent.[14] |
| Methanol | Polar Protic | 65 | Good Solvent | A common choice for quinoline derivatives.[15][16][17] |
| Acetone | Polar Aprotic | 56 | Good Solvent | Can be used with water as an anti-solvent.[14] |
| Ethyl Acetate | Moderately Polar | 77 | Good Solvent | Good for dissolving the compound; hexane can be used as an anti-solvent. |
| Toluene | Non-polar | 111 | Good Solvent | Higher boiling point may be useful for dissolving less soluble compounds. |
| Hexane/Heptane | Non-polar | 69 / 98 | Anti-Solvent | Often added to a solution of the compound in a more polar solvent to induce precipitation.[8] |
| Water | Highly Polar | 100 | Anti-Solvent | Used with water-miscible organic solvents like ethanol or acetone.[18] |
Q3: What are the standard methods for crystallizing quinoline derivatives?
A3: Several robust methods are commonly employed, each with specific advantages.[18]
-
Slow Cooling Crystallization: Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly. This is the most common method for bulk purification.[18]
-
Anti-Solvent Crystallization: Dissolve the compound in a "good" solvent, then slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble. This induces precipitation. The rate of addition is critical for controlling crystal size.[18]
-
Slow Evaporation: Dissolve the compound in a solvent and allow the solvent to evaporate slowly over days or weeks. This method is excellent for producing high-quality single crystals for X-ray diffraction but is not practical for large quantities.[18]
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger container holding a volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, inducing crystallization. This is also primarily used for generating high-quality single crystals.[18]
Experimental Protocols
Protocol 1: General Procedure for Slow Cooling Crystallization
-
Dissolution: Place the crude 4-Chloro-6-isopropylquinoline-3-carbonitrile in an Erlenmeyer flask. Add a suitable solvent (e.g., ethanol) in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To encourage slower cooling, the flask can be placed in an insulated container.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Procedure for Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.
-
Addition of Anti-Solvent: While stirring the solution, slowly add an "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes persistently turbid (cloudy).[18] This indicates the onset of precipitation.
-
Inducing Crystallization: If crystals do not form immediately, add a few more drops of the anti-solvent, or scratch the inside of the flask with a glass rod.[7]
-
Maturation: Allow the mixture to stir at room temperature for a period to allow for complete crystallization. Cooling in an ice bath can further increase the yield.
-
Isolation and Drying: Collect, wash (with a mixture rich in the anti-solvent), and dry the crystals as described in the slow cooling protocol.
Caption: A flowchart to guide the selection of an appropriate solvent system.
References
- BenchChem. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
- Sigma-Aldrich. (n.d.). 4-chloroquinoline-3-carbonitrile | 69875-49-6.
- Google Patents. (n.d.).
- Benchchem. (n.d.).
- Mettler Toledo. (n.d.).
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). 4-CHLORO-6-METHOXY-QUINOLINE-3-CARBONITRILE | 13669-62-0.
- PMC. (n.d.). 4-Chloro-2,5-dimethylquinoline.
- Benchchem. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.
- University of Calgary. (n.d.).
- ResearchGate. (n.d.).
- Oriental Journal of Chemistry. (2023).
- MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- ACS Publications. (2024). Quinoline Derivatives in Discovery and Development of Pesticides.
- Benchchem. (n.d.).
- Cengage. (n.d.).
- Novelty Journals. (2022).
- BOC Sciences. (2024).
- Benchchem. (n.d.).
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. noveltyjournals.com [noveltyjournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rubingroup.org [rubingroup.org]
- 14. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 15. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 16. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 17. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-6-isopropylquinoline-3-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-6-isopropylquinoline-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. By understanding the root causes of impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your target compound.
Introduction to the Synthesis
The synthesis of 4-Chloro-6-isopropylquinoline-3-carbonitrile typically proceeds through a multi-step sequence, often culminating in a Vilsmeier-Haack type cyclization followed by chlorination. A common route involves the reaction of an appropriately substituted aniline with a suitable three-carbon synthon to construct the quinoline core. The subsequent chlorination of the resulting 4-hydroxyquinoline intermediate yields the final product. Each of these steps presents a unique set of challenges and potential for impurity generation.
Below is a generalized synthetic pathway that forms the basis for our discussion on impurity formation.
Caption: General synthetic route to 4-Chloro-6-isopropylquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the synthesis.
Q1: My Vilsmeier-Haack cyclization is low-yielding and produces a significant amount of dark, tarry material. What's going wrong?
A1: This is a frequent issue in Vilsmeier-Haack reactions and is often attributable to several factors:
-
Reaction Temperature: The Vilsmeier-Haack reaction is exothermic.[1] Poor temperature control can lead to uncontrolled side reactions and polymerization of reactants or intermediates, resulting in the formation of insoluble, tarry byproducts.[2] It is critical to maintain the recommended temperature profile, often starting at low temperatures (0-5 °C) during the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF).[3]
-
Stoichiometry of Reagents: The ratio of the acetanilide substrate to the Vilsmeier reagent (formed from POCl₃ and DMF) is crucial. An excess of the Vilsmeier reagent can sometimes lead to over-formylation or other side reactions. Conversely, an insufficient amount will result in incomplete conversion.
-
Substrate Purity: The purity of the starting N-arylacetamide is paramount. Impurities in the starting material can be carried through or interfere with the cyclization, leading to a complex mixture of byproducts.
Troubleshooting Steps:
-
Optimize Temperature Control: Use an ice-salt bath or a cryo-cooler to maintain a consistent low temperature during reagent addition. Allow the reaction to warm to the specified temperature slowly.
-
Titrate Reagent Stoichiometry: Perform small-scale experiments to determine the optimal ratio of POCl₃ to DMF and of the resulting Vilsmeier reagent to your acetanilide.
-
Purify Starting Materials: Ensure your substituted acetanilide is of high purity, recrystallizing if necessary, before proceeding with the cyclization.
Q2: I'm observing an impurity with a mass corresponding to the 4-hydroxy analog of my target product. How can I prevent its formation?
A2: The presence of 4-hydroxy-6-isopropylquinoline-3-carbonitrile indicates an incomplete chlorination reaction or hydrolysis of the product. The 4-chloro group on the quinoline ring is highly susceptible to nucleophilic substitution, particularly by water.
-
Incomplete Chlorination: The conversion of the 4-hydroxyquinoline intermediate to the 4-chloro derivative requires a sufficient excess of the chlorinating agent (e.g., POCl₃, thionyl chloride) and adequate reaction time and temperature.[4][5]
-
Hydrolysis during Work-up: The most common cause is exposure to water or other nucleophiles during the reaction work-up. Quenching the reaction mixture with ice or water while it is still hot or contains residual acid can promote the hydrolysis of the 4-chloro group back to the 4-hydroxy group.[6][7]
-
Hydrolysis on Storage: 4-Chloroquinolines can be sensitive to moisture and may hydrolyze over time if not stored under anhydrous conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents throughout the chlorination and work-up steps.
-
Optimize Chlorination: Increase the excess of the chlorinating agent or prolong the reaction time. Monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material.
-
Careful Work-up: After the reaction is complete, remove the excess chlorinating agent under reduced pressure before quenching. Quench the reaction mixture slowly onto crushed ice, ensuring the mixture remains cold. Neutralize any acid promptly but carefully with a cold, dilute base solution.
-
Proper Storage: Store the final product in a desiccator over a drying agent.
Q3: My final product is contaminated with an isomer that is difficult to separate. What is the likely source?
A3: The formation of regioisomers is a known challenge in quinoline synthesis, particularly when using unsymmetrical starting materials.[2] In the context of the Vilsmeier-Haack cyclization of a meta-substituted acetanilide (e.g., N-(3-isopropylphenyl)acetamide), cyclization can potentially occur at two different positions on the aromatic ring, leading to the formation of both the desired 6-isopropyl and the undesired 8-isopropyl isomer.
The regiochemical outcome is influenced by both steric and electronic factors of the substituent on the aniline ring.
Troubleshooting Steps:
-
Characterize the Isomer: Use 2D NMR techniques (like NOESY or HMBC) to definitively identify the structure of the isomeric impurity.
-
Modify Reaction Conditions: While often difficult to control completely, adjusting the reaction temperature or the solvent may slightly alter the isomeric ratio.
-
Chromatographic Separation: Developing a robust column chromatography method is often the most practical solution. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider using a high-performance flash chromatography system for better resolution.[8]
-
Alternative Synthetic Route: If isomeric contamination remains a persistent issue, exploring an alternative synthetic strategy that offers better regiochemical control may be necessary.
Q4: After chlorination with POCl₃, I have a persistent, dark-colored impurity in my product. What could it be?
A4: High-temperature reactions involving phosphorus oxychloride can generate colored, phosphorus-containing byproducts and polymeric materials.[5] These are often difficult to characterize fully but can be removed with appropriate purification techniques.
Troubleshooting Steps:
-
Post-Reaction Treatment: After the main reaction, consider a work-up procedure that involves partitioning the product into an organic solvent and washing thoroughly with water and a dilute sodium bicarbonate solution to remove acidic impurities.[9]
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.
-
Recrystallization: This is a highly effective method for removing both colored and other solid impurities. Experiment with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexanes) to find a system that provides good recovery of the desired product while leaving impurities behind.[3]
-
Column Chromatography: A silica gel plug or a full column can be used to remove baseline, polar impurities.[8]
Guide to Impurity Identification and Removal
A systematic approach is key to identifying and eliminating impurities. The workflow below outlines a general strategy.
Caption: A systematic workflow for analyzing and removing impurities.
Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical Analytical Signature | Primary Cause | Recommended Purification Method |
| 4-Hydroxy-6-isopropylquinoline-3-carbonitrile | Precursor | Higher polarity on TLC/LC; Absence of 4-chloro isotopic pattern in MS. | Incomplete chlorination or hydrolysis. | Column Chromatography; Re-subjecting to chlorination. |
| 8-Isopropyl Isomer | Isomer | Similar polarity on TLC/LC; Distinctive aromatic region in ¹H NMR. | Lack of regioselectivity in cyclization. | Careful Column Chromatography; Fractional Recrystallization. |
| Over-formylated Byproducts | Side-product | Higher molecular weight in MS; Additional aldehyde/formyl proton in ¹H NMR. | Excess Vilsmeier reagent; High temperature. | Column Chromatography. |
| Polymeric Tars | Side-product | Baseline material on TLC; Insoluble in common solvents. | High reaction temperatures; Acid-catalyzed polymerization. | Filtration; Trituration; Recrystallization of the desired product. |
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general method for purifying the crude 4-Chloro-6-isopropylquinoline-3-carbonitrile.
Materials:
-
Crude 4-Chloro-6-isopropylquinoline-3-carbonitrile
-
Silica Gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: In a beaker, create a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 4-Chloro-6-isopropylquinoline-3-carbonitrile.
References
-
El-Emary, T. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1448. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Khan, I., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed, 31(Pt 1), 1-13. Retrieved from [Link]
-
Ma, D., et al. (2022). Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 87(21), 14267-14278. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
-
Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. RSC Publishing. DOI:10.1039/D4NJ03878A. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
HETEROCYCLES. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE. 35(1). Retrieved from [Link]
-
Price, C. C., et al. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 68(10), 1810-1811. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013.
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
- Google Patents. (n.d.). HU184984B - Process for producing 4-hydroxy-quinolines.
-
Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Retrieved from [Link]
-
Csonka, R., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5747. PMC - NIH. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
- Berionni, G., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14216-14230.
- Sridhar, R., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 2461-2464.
-
Semantic Scholar. (n.d.). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Retrieved from [Link]
-
Wang, X., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 1836. MDPI. Retrieved from [Link]
-
Rajendran, S. P., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. Retrieved from [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Quinoline Resistance Resolution Center: Troubleshooting & Application Guide
Welcome to the Technical Support Center for Quinoline-Based Therapeutics. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot experimental bottlenecks related to quinoline resistance.
Quinoline scaffolds are foundational in treating malaria, tuberculosis (TB), and various cancers. However, target mutations, efflux pump overexpression, and metabolic degradation frequently compromise their efficacy. This guide synthesizes field-proven insights, underlying causal mechanisms, and self-validating protocols to help you overcome these resistance barriers.
Malaria: Overcoming Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) Mutations
Q: My quinoline hybrid compounds show excellent binding in in silico models, but they fail to inhibit hemozoin formation in chloroquine-resistant (CQR) P. falciparum strains (e.g., W2). What is causing this discrepancy?
A: The discrepancy is likely due to the active expulsion of your compound from the parasite's digestive vacuole (DV) by mutant PfCRT. In CQR strains, mutations in the PfCRT protein transform it from a passive channel into an active efflux pump that removes protonated quinolines from the acidic DV before they can cap toxic heme[1].
To overcome this, modern drug design employs quinoline hybrids containing bulky or highly basic side chains (e.g., dibemethin groups or ferrocene)[2][3]. These modifications either prevent the compound from fitting into the mutant PfCRT binding pocket or act as dual-function agents that competitively block the transporter while simultaneously inhibiting hemozoin formation[3].
Mechanism of PfCRT-mediated quinoline efflux and hybrid compound reversal.
Protocol: Self-Validating β -Hematin Inhibition Assay (BHIA)
To isolate whether your compound fails due to efflux or poor target binding, you must perform a cell-free β -hematin inhibition assay. This removes the PfCRT variable entirely.
Causality & Design: By using a cell-free acetate buffer system (pH 4.8) mimicking the DV, and Tween-20 as a lipid mimic to catalyze crystallization, we isolate the thermodynamic binding of the quinoline to free heme.
-
Preparation: Dissolve hemin chloride in DMSO to a stock concentration of 10 mM. Prepare a 0.5 M sodium acetate buffer (pH 4.8).
-
Compound Incubation: In a 96-well plate, add your quinoline derivatives (serial dilutions from 100 µM to 0.1 µM). Self-Validation Step: Include Chloroquine as a positive control and a non-binding vehicle as a negative control.
-
Initiation: Add the hemin stock and 10% Tween-20 to initiate crystallization. Incubate at 37°C for 2 hours.
-
Quantification: Read absorbance at 405 nm. Uncrystallized heme remains soluble and absorbs strongly, whereas β -hematin crystals precipitate.
-
Interpretation: If your compound shows a low IC 50 here but fails in whole-cell CQR assays, the issue is definitively PfCRT-mediated efflux, requiring further structural modification (e.g., increasing lipophilicity)[2].
Oncology: Reversing P-glycoprotein (P-gp) Multidrug Resistance
Q: We are using quinoline derivatives as P-gp inhibitors to resensitize A549/DOX lung cancer cells to doxorubicin. However, we observe high variability in cell death across biological replicates. How can we stabilize the multidrug resistance (MDR) reversal effect?
A: High variability in MDR reversal usually stems from improper dosing schedules. P-gp (an ATP-binding cassette transporter) rapidly clears doxorubicin (DOX) from the cytoplasm. If the quinoline derivative and DOX are administered simultaneously, DOX may be pumped out before the quinoline can fully occupy and inhibit the P-gp active site[4].
Research demonstrates that the MDR-reversing potency of specific quinoline derivatives (like compound 160a) peaks and persists for approximately 0.5 to 1 hour[4]. You must pre-incubate the cells with the quinoline inhibitor to saturate the efflux pumps before introducing the cytotoxic agent.
Protocol: Intracellular Doxorubicin Accumulation Assay
Causality & Design: This workflow ensures P-gp is functionally neutralized prior to DOX exposure. Flow cytometry is used to quantify the intrinsic fluorescence of DOX, providing a direct, self-validating readout of efflux pump inhibition.
-
Cell Seeding: Seed A549/DOX cells at 2×105 cells/well in a 6-well plate. Incubate overnight.
-
Pre-Incubation (Critical Step): Treat cells with the quinoline derivative (e.g., 5 µM) for exactly 1 hour. Self-Validation Step: Use Verapamil (a known P-gp inhibitor) as a positive control to validate the assay's dynamic range[4].
-
DOX Exposure: Add DOX (10 µM) to the media and incubate for an additional 2 hours in the dark.
-
Harvest & Wash: Wash cells rapidly with ice-cold PBS to halt all active transport mechanisms. Trypsinize and resuspend in cold PBS.
-
Flow Cytometry: Analyze the mean fluorescence intensity (MFI) using the PE channel (excitation 488 nm, emission 575 nm). An increase in MFI relative to the DOX-only control confirms successful P-gp blockade.
Tuberculosis: Bedaquiline and ATP Synthase Target Mutations
Q: Our Mycobacterium tuberculosis (Mtb) strains are developing rapid resistance to Bedaquiline (BDQ). Sequencing shows mutations in the atpE gene. How does this mutation bypass BDQ's mechanism, and how can we screen next-generation analogs?
A: Bedaquiline is a diarylquinoline that exerts its bactericidal effect by binding to the c-ring of the mycobacterial F-ATP synthase, stalling its rotation and halting ATP production[5]. Target-based resistance primarily occurs via point mutations in the atpE gene (e.g., A63P and I66M), which alter the membrane-spanning domain of the c-subunit. This structural shift prevents BDQ from binding, allowing proton transfer and ATP synthesis to continue unimpeded[6].
Bedaquiline mechanism of action and atpE mutation-driven resistance.
To screen next-generation analogs (like TBAJ-876, which maintains efficacy with lower toxicity[5]), you must utilize an ATP Synthase Uncoupling Assay.
Protocol: ATP Synthase Uncoupling / Fluorescence Quenching Assay
Causality & Design: This assay measures the collapse of the transmembrane pH gradient ( Δ pH). By using inverted membrane vesicles (IMVs) from Mtb, we can directly measure proton pumping driven by ATP hydrolysis.
-
Vesicle Preparation: Prepare IMVs from wild-type and atpE-mutant Mtb strains.
-
Fluorescent Probe: Add ACMA (9-amino-6-chloro-2-methoxyacridine), a fluorescent dye that quenches when it accumulates inside acidic vesicles.
-
Energization: Add ATP to initiate proton pumping by the F-ATP synthase. Monitor the baseline fluorescence quenching (indicating a healthy Δ pH).
-
Inhibition: Inject the quinoline analog. If the compound successfully binds the c-ring (overcoming the mutation), it will stall the pump, and the fluorescence will de-quench as protons leak out[7].
-
Self-Validation Step: Use a known protonophore (e.g., CCCP) at the end of the assay to completely collapse the gradient, proving the vesicles were intact and functional.
Quantitative Summary of Quinoline Resistance Metrics
To aid in benchmarking your experimental results, the following table summarizes typical efficacy metrics and resistance thresholds for quinoline-based compounds across different disease models.
| Compound Class | Target / Disease Model | Primary Resistance Mechanism | Efficacy Metric (IC 50 / Fold Change) | Reference |
| Quinoline-Pyrimidine Hybrids | P. falciparum (W2 Strain) | PfCRT Mutation (Efflux) | IC 50 = 0.033 µM (11-fold higher activity than CQ) | [2] |
| Dibemethin-Quinolines | P. falciparum (In vivo mouse) | PfCRT Mutation (Efflux) | >99% parasitemia reduction at 100 mg/kg | [3] |
| Bedaquiline (BDQ) | M. tuberculosis (MDR-TB) | atpE Target Mutation | MIC increases 10 to 128-fold in mutants | [6] |
| Bedaquiline (BDQ) | M. tuberculosis (MDR-TB) | Rv0678 Mutation (Efflux) | MIC increases 2 to 8-fold (Low-level resistance) | [6] |
| Quinoline 160a | A549/DOX (Lung Cancer) | P-gp Overexpression | High DOX accumulation (Significantly outperforms Verapamil) | [4] |
References
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity National Institutes of Health (NIH)[Link]
-
Quinoline Antimalarials Containing a Dibemethin Group Are Active against Chloroquinone-Resistant Plasmodium falciparum and Inhibit Chloroquine Transport via the P. falciparum Chloroquine-Resistance Transporter (PfCRT) American Chemical Society (ACS)[Link]
-
Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria National Institutes of Health (NIH)[Link]
-
Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells MDPI[Link]
-
Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline National Institutes of Health (NIH)[Link]
-
Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention Oxford Academic[Link]
-
Interpretation of the mechanism of action of antituberculosis drug bedaquiline based on a novel two‐ion theory of energy coupling in ATP synthesis National Institutes of Health (NIH)[Link]
Sources
- 1. Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Interpretation of the mechanism of action of antituberculosis drug bedaquiline based on a novel two‐ion theory of energy coupling in ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the bioavailability of 4-Chloro-6-isopropylquinoline-3-carbonitrile
Technical Support Center: Enhancing the Bioavailability of 4-Chloro-6-isopropylquinoline-3-carbonitrile
Executive Summary & Mechanistic Context
4-Chloro-6-isopropylquinoline-3-carbonitrile (4-C6IQC) is a highly hydrophobic, halogenated intermediate frequently utilized in the synthesis of kinase inhibitors targeting EGFR, HER2, and Src/Abl pathways[1]. Similar to other quinoline-3-carbonitrile derivatives (such as the clinical kinase inhibitor Bosutinib), 4-C6IQC exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: exceptionally low aqueous solubility and high susceptibility to hepatic first-pass metabolism. Clinical data on analogous quinoline-3-carbonitriles demonstrate an absolute oral bioavailability of only ~33.85% due to extensive gastrointestinal and hepatic clearance[2]. Overcoming these bottlenecks requires advanced formulation strategies, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Amorphous Solid Dispersions (ASD), to bypass dissolution rate-limiting steps and circumvent hepatic degradation[3][4].
Diagnostic Formulation Workflow
Fig 1: Rational formulation workflow for 4-C6IQC bioavailability enhancement.
Troubleshooting Guides & FAQs
Q1: Why does 4-C6IQC precipitate during in vitro dissolution testing despite forming a clear microemulsion initially?
-
Symptom: The SMEDDS formulation forms a clear dispersion in simulated gastric fluid (SGF) but becomes turbid after 30-60 minutes.
-
Causality: This is a classic case of supersaturation collapse. When the lipid droplets are digested by lipases in the GI tract, the solubilization capacity drops, leading to Ostwald ripening and rapid crystallization of the highly lipophilic 4-C6IQC.
-
Solution: Formulate a "Supersaturable SMEDDS" (s-SMEDDS) by incorporating a polymeric precipitation inhibitor (PPI). Adding 1-2% w/w of Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) to the lipid matrix sterically hinders crystal nucleation, maintaining the drug in a metastable supersaturated state long enough for intestinal absorption.
Q2: How do we bypass the extensive hepatic first-pass metabolism typical of quinoline-3-carbonitrile derivatives?
-
Symptom: In vivo pharmacokinetic (PK) data shows high absorption (high permeability) but extremely low systemic circulation (low AUC).
-
Causality: The isopropyl and chloro substitutions on the quinoline ring make the molecule highly lipophilic (LogP > 4), driving rapid absorption into the portal vein where it is immediately metabolized by hepatic CYP450 enzymes before reaching systemic circulation.
-
Solution: Shift the absorption pathway from the portal vein to the intestinal lymphatic system. Utilize Long-Chain Triglycerides (LCTs), such as oleic acid or soybean oil, in your Solid Lipid Nanoparticles (SLNs) or SMEDDS. LCTs stimulate the secretion of chylomicrons in enterocytes, which encapsulate the lipophilic 4-C6IQC and transport it via the lymphatic system directly into the systemic circulation, entirely bypassing the liver[4][5].
Q3: During Hot-Melt Extrusion (HME) for Solid Dispersions, the extrudate turns dark brown. What is happening?
-
Symptom: Thermal degradation of the API/polymer matrix during extrusion.
-
Causality: The quinoline-3-carbonitrile core is generally stable, but the combination of high shear stress and elevated temperatures (often >180°C to melt high-Tg polymers like Copovidone) causes localized thermal degradation or interaction with polymer peroxides.
-
Solution: Lower the processing temperature by adding a plasticizer (e.g., 5-10% PEG 4000 or Vitamin E TPGS). Vitamin E TPGS is highly recommended as it not only plasticizes the melt (lowering the extrusion temperature by 20-30°C) but also acts as a P-glycoprotein (P-gp) efflux inhibitor, further enhancing the bioavailability of quinoline derivatives[4].
Step-by-Step Methodologies
Protocol A: Preparation of 4-C6IQC Solid-SMEDDS (S-SMEDDS) via Adsorption
Self-Validating Logic: This protocol converts a liquid lipid formulation into a free-flowing powder, ensuring long-term thermodynamic stability while preserving the microemulsification properties upon hydration[4][6].
-
Excipient Selection & Mixing: Combine an LCT oil (e.g., Capryol 90, 30% w/w), a high-HLB surfactant (e.g., Cremophor EL, 50% w/w), and a co-surfactant (e.g., Transcutol P, 20% w/w). Mix at 40°C under magnetic stirring (500 rpm) until a clear, isotropic mixture is formed.
-
API Loading: Gradually add 4-C6IQC to the lipid mixture until 80% of its equilibrium solubility is reached. Stir for 24 hours at ambient temperature to ensure complete solubilization.
-
Validation Check: Centrifuge the mixture at 10,000 rpm for 15 mins; the absence of a pellet confirms complete solubilization.
-
-
Solidification: Gradually add the liquid SMEDDS dropwise onto a highly porous carrier (e.g., Neusilin US2 or Syloid 244 FP) in a glass mortar at a 1:1 (w/w) ratio. Triturate gently until a free-flowing powder is obtained.
-
Reconstitution Testing: Disperse 100 mg of the S-SMEDDS in 100 mL of 0.1N HCl.
Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
-
Solvent Selection: Dissolve 4-C6IQC and a hydrophilic polymer (e.g., Soluplus or HPMC-AS) in a 1:3 ratio in a co-solvent system of Dichloromethane/Ethanol (1:1 v/v).
-
Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure to kinetically trap the API in its amorphous state.
-
Secondary Drying: Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
Characterization:
-
Validation Check: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp Bragg peaks in PXRD and the lack of a melting endotherm in DSC validate complete amorphization[6].
-
Quantitative Data Summary
To benchmark the expected improvements, the following table summarizes the comparative pharmacokinetic and physicochemical enhancements observed when formulating quinoline-3-carbonitrile derivatives (using Bosutinib and analogous models as quantitative baselines) into advanced delivery systems[2][3].
| Formulation Strategy | Apparent Solubility (µg/mL) | Droplet/Particle Size (nm) | Absolute Bioavailability (%) | Fold-Increase in AUC (vs. Pure API) | Key Mechanism of Enhancement |
| Pure API (Crystalline) | < 1.0 | N/A | ~34.0% | 1.0x | Baseline reference[2]. |
| Amorphous Solid Dispersion | 45.5 | N/A | ~55.0% | 3.4x | High-energy amorphous state bypasses the dissolution energy barrier[3][6]. |
| Cyclodextrin Inclusion (β-CD) | 120.0 | N/A | ~60.0% | 10.5x | Host-guest complexation improves apparent solubility[3]. |
| Liquid SMEDDS (LCT-based) | > 5000.0 | 26.08 ± 1.68 | > 85.0% | 35.9x | Bypasses first-pass metabolism via lymphatic transport; nanoscale droplets[3][4]. |
| Solid-SMEDDS (S-SMEDDS) | > 4500.0 | 28.50 ± 2.10 | > 80.0% | 34.0x | Combines SMEDDS PK benefits with solid-state thermodynamic stability[4][6]. |
References
-
[3] A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats. PMC (NIH). 3
-
[1] Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. PubMed (NIH). 1
-
[5] Design, Characterization and In-Vitro Evaluation of Bosutinib Loaded Solid Lipid Nanoparticles. ResearchGate. 5
-
[4] Novel Approach in Solid SMEDDS. CR Subscription Agency. 4
-
[2] Absolute Bioavailability of Bosutinib in Healthy Subjects From an Open-Label, Randomized, 2-Period Crossover Study. PubMed (NIH). 2
-
[6] Preparation of solid self-Micro-emulsified lipid systems for the delivery of hydrophobic drugs. International Journal of Pharmaceutical Research. 6
Sources
- 1. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Bioavailability of Bosutinib in Healthy Subjects From an Open-Label, Randomized, 2-Period Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crsubscription.com [crsubscription.com]
- 5. researchgate.net [researchgate.net]
- 6. ViewArticleDetail [ijpronline.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 4-Chloro-6-isopropylquinoline-3-carbonitrile
Abstract: In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built and intellectual property is secured. This guide focuses on 4-Chloro-6-isopropylquinoline-3-carbonitrile, a substituted quinoline that represents a class of heterocyclic compounds of significant interest for their potential as synthetic intermediates in medicinal chemistry.[1][2] We present a comprehensive, in-depth guide to its definitive structural characterization via single-crystal X-ray diffraction (SCXRD). Furthermore, we provide a comparative analysis, weighing the absolute certainty of crystallography against the complementary, and often more accessible, data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of modern analytical workflows.
Part 1: Definitive Structural Elucidation by Single-Crystal X-ray Diffraction (SCXRD)
For determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline solid, single-crystal X-ray diffraction is the undisputed gold standard.[3][4] It provides an atomic-resolution, three-dimensional map of the molecule, leaving no ambiguity about its constitution, configuration, or conformation in the solid state. For a novel synthetic compound like 4-Chloro-6-isopropylquinoline-3-carbonitrile, obtaining a crystal structure is the ultimate validation of its identity.
The Crystallographic Workflow: From Powder to Final Structure
The journey from a synthesized powder to a publishable crystal structure is a multi-step process that demands precision and a foundational understanding of physical chemistry. Each step is designed to ensure the final model is a true and accurate representation of the molecule.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Detailed Experimental Protocol
Step 1: Synthesis and Crystal Growth The synthesis of quinoline derivatives can be achieved through various established methods, such as the Combes, Knorr, or Skraup syntheses, often starting from substituted anilines.[5] For the purpose of this guide, we assume the synthesis of 4-Chloro-6-isopropylquinoline-3-carbonitrile has been completed and the compound purified to >99% purity, as verified by HPLC and ¹H NMR.
-
Rationale for High Purity: Impurities can disrupt the crystal lattice, preventing the formation of single crystals suitable for diffraction.
-
Crystallization Protocol:
-
Dissolve ~10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., hot ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The choice of solvent is critical; it must be one in which the compound has moderate solubility, allowing for slow precipitation as the conditions change.
-
Transfer the solution to a small, clean vial. Cover the vial with a cap, pierced with a needle, to allow for slow evaporation of the solvent over several days at room temperature.
-
Causality: Slow evaporation is a common and effective technique that allows molecules to self-assemble into a highly ordered, single-crystal lattice. Rapid precipitation (crashing out) typically leads to amorphous powder or poorly-ordered microcrystals.[6]
-
Step 2: Data Collection
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.
-
Mounting: Secure the crystal to a cryo-loop.
-
Data Acquisition:
-
Mount the loop on the goniometer head of a single-crystal X-ray diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is directed at the crystal. Rationale: Cryo-cooling minimizes atomic thermal motion, leading to higher-quality diffraction data and mitigating potential radiation damage.[7]
-
The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Step 3: Structure Solution and Refinement
-
Data Reduction: The collected diffraction spots are indexed and their intensities are integrated using specialized software.
-
Structure Solution: For small molecules like this, direct methods are typically employed to solve the phase problem—a critical step in converting diffraction intensities into an initial electron density map.[8]
-
Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the crystallographic R-factor (R1), which should ideally be below 5% for a well-resolved small-molecule structure.
Anticipated Crystallographic Data
While no public crystal structure for this specific molecule exists as of this writing, we can anticipate the type of data that would be generated. The table below presents a realistic, hypothetical data set based on published structures of similar chloroquinoline derivatives.[6][9]
| Parameter | Expected Value / Description | Significance |
| Chemical Formula | C₁₃H₁₁ClN₂ | Confirms the elemental composition of the unit cell. |
| Formula Weight | 228.70 g/mol | Corresponds to the chemical formula. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating lattice box. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | e.g., 4 | The number of molecules per unit cell. |
| Density (calculated) | g/cm³ | The theoretical density based on unit cell contents. |
| R-factor (R1) | < 0.05 (for I > 2σ(I)) | A key indicator of the agreement between the model and the experimental data. |
| Final R indices [I>2σ(I)] | R1 = ~0.04, wR2 = ~0.10 | Statistical measures of the quality of the final refined structure. |
Part 2: A Comparative Guide to Alternative Spectroscopic Techniques
While SCXRD provides the ultimate structural proof, it is not always feasible or necessary for routine characterization. A suite of spectroscopic techniques offers complementary information that, when used together, can build a very strong case for the structure of a molecule.
Caption: The complementary roles of different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution.[10] It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
-
¹H NMR Predictions:
-
Aromatic Region (~7.5-9.0 ppm): Several distinct signals (doublets, singlets) corresponding to the protons on the quinoline ring system. The exact chemical shifts and coupling patterns are highly diagnostic of the substitution pattern.[11]
-
Isopropyl Group: A septet (~3.0-3.5 ppm) for the single CH proton and a doublet (~1.3 ppm) integrating to six protons for the two equivalent methyl (CH₃) groups.
-
-
¹³C NMR Predictions:
-
Will show 13 distinct signals, one for each unique carbon atom.
-
The carbon of the nitrile group (C≡N) will appear around 115-120 ppm.
-
Carbons attached to the electronegative chlorine and nitrogen atoms will be shifted downfield.[12]
-
-
Versus SCXRD: NMR reveals the structure in solution, which can differ from the solid-state conformation. It provides connectivity data but not the precise bond lengths or angles that SCXRD does.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and, through fragmentation, can offer clues about its structure.[13]
-
Key Features for C₁₃H₁₁ClN₂:
-
Molecular Ion Peak: The most crucial piece of information is the mass-to-charge ratio (m/z) of the molecular ion.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[14] Therefore, the mass spectrum will show a characteristic pattern for the molecular ion: a peak at m/z (M⁺, corresponding to the ³⁵Cl isotopologue) and another peak at m/z+2 (M+2, for the ³⁷Cl isotopologue) with an intensity ratio of approximately 3:1. This pattern is a hallmark of a monochlorinated compound.[13]
-
-
Versus SCXRD: MS confirms the elemental formula but provides no information on isomerism (e.g., the position of the isopropyl group) or the 3D arrangement of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule based on their characteristic vibrations.[15]
-
Characteristic Absorption Bands:
-
C≡N (Nitrile) Stretch: A strong, sharp absorption band in the range of 2220-2240 cm⁻¹. The position within this range can be influenced by conjugation with the aromatic ring.[16][17] This is a highly diagnostic peak.
-
C=C and C=N (Aromatic) Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the quinoline ring system.[18]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the isopropyl group) appear just below 3000 cm⁻¹.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 850-550 cm⁻¹, though it can be difficult to assign definitively.[19][20]
-
-
Versus SCXRD: FTIR confirms the presence of key functional groups, corroborating the proposed structure, but it provides no information on how they are connected or arranged in space.
Comparative Summary of Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Information Yield | Absolute 3D structure, bond lengths/angles | C-H framework, atom connectivity | Molecular weight, elemental formula | Presence of functional groups |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution/Solid | Solid/Liquid |
| Definitive Power | Unambiguous (Gold Standard) | High (can distinguish isomers) | Low (cannot distinguish isomers) | Low (confirmatory) |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | ~5-10 mg, soluble | <1 mg | ~1-2 mg |
| Throughput | Low (days to weeks) | High (minutes to hours) | High (minutes) | Very High (minutes) |
| Destructive? | No | No | Yes (typically) | No |
Conclusion
The structural elucidation of a novel compound like 4-Chloro-6-isopropylquinoline-3-carbonitrile is a hierarchical process. While rapid spectroscopic techniques like FTIR, MS, and particularly NMR provide strong, converging evidence to build a confident structural hypothesis, they cannot offer the absolute certainty of single-crystal X-ray diffraction. SCXRD stands alone in its ability to deliver a definitive, high-resolution 3D model of a molecule in the solid state. For research and development in fields where molecular structure dictates function and value—from pharmaceuticals to advanced materials—the synergistic application of these techniques is paramount. Spectroscopic methods provide the initial map, but crystallography provides the unassailable proof.
References
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available from: [Link]
-
ResearchGate. Study of the composition of nitriles using IR spectroscopy. (2025). Available from: [Link]
-
Seaton, P. J. & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. (2002). Available from: [Link]
-
PubMed. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). Available from: [Link]
-
Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available from: [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019). Available from: [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ResearchGate. New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. Available from: [Link]
-
PMC. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). Available from: [Link]
-
ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. (2011). Available from: [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. (2023). Available from: [Link]
-
PMC. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2024). Available from: [Link]
-
Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. Available from: [Link]
-
MDPI. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). Available from: [Link]
-
MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Available from: [Link]
-
ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]
-
Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Available from: [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Synthesis and X-ray crystallographic analysis of free base and hexafluorophosphate salts of 3,4-dihydroisoquinolines from the Bischler–Napieralski reaction. Available from: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Available from: [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Available from: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Available from: [Link]
-
Medwin Publishers. Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. (2022). Available from: [Link]
-
Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Available from: [Link]
-
AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Available from: [Link]
-
Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research. (2025). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. iipseries.org [iipseries.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tsijournals.com [tsijournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
Scaffold Selection in Kinase Inhibitor Design: 4-Chloro-6-isopropylquinoline-3-carbonitrile vs. Alternative Pharmacophores
In the landscape of targeted oncology, the architectural core of a small molecule dictates its kinome selectivity, toxicity profile, and binding kinetics. 4-Chloro-6-isopropylquinoline-3-carbonitrile (CAS: 936497-96-0) [1] serves as a premier synthetic building block for developing 3-cyanoquinoline-based tyrosine kinase inhibitors. Unlike final drug products, this molecule is a highly reactive intermediate: the 4-chloro leaving group enables rapid nucleophilic aromatic substitution (SNAr) with various anilines, generating potent 4-anilino-3-cyanoquinoline inhibitors (structurally analogous to clinical agents like bosutinib and pelitinib).
This guide objectively compares the 3-cyanoquinoline scaffold derived from this intermediate against the traditional quinazoline scaffold (e.g., erlotinib, gefitinib), providing mechanistic insights and validated experimental protocols for drug discovery professionals.
Mechanistic Causality: Why the 3-Cyanoquinoline Scaffold?
When comparing 3-cyanoquinolines to quinazolines, the structural nuances fundamentally alter the inhibitor's interaction with the kinase ATP-binding pocket:
-
The 3-Cyano Hinge Interaction: While quinazolines rely on the N1 and N3 atoms for hinge region hydrogen bonding, the 3-cyanoquinoline core utilizes the quinoline nitrogen and the 3-cyano group to form a dual hydrogen-bond network. Crucially, the steric bulk of the 3-cyano group forces the C4-aniline ring out of the coplanar conformation into a nearly perpendicular angle [2]. This unique geometry is highly favored by Src and Abl kinases, shifting selectivity away from the primary targets of quinazolines.
-
The 6-Isopropyl Hydrophobic Anchor: The incorporation of a 6-isopropyl group enhances the lipophilicity (ClogP) of the scaffold. In the kinase back-pocket, this branched aliphatic group provides robust van der Waals interactions, stabilizing the inactive "DFG-in" conformation. Furthermore, studies have shown that 6-isopropyl substitution on quinoline cores drastically reduces off-target binding to cannabinoid receptors (CB1/CB2) compared to unsubstituted analogs, enhancing kinase specificity [3].
-
Toxicity and Cell Health Indicator (CHI): Machine learning and empirical toxicity profiling indicate that replacing a quinazoline core with a 3-cyanoquinoline core alters the intrinsic toxicity. While some 3-cyanoquinolines show higher baseline CHI risks, specific substitutions (like the 6-isopropyl) can modulate glutathione (GSH) depletion and cell membrane disruption, optimizing the therapeutic window [2].
Comparative Performance Data
The following table summarizes the divergent pharmacological profiles of inhibitors derived from the 4-chloro-6-isopropylquinoline-3-carbonitrile scaffold versus standard 4-chloroquinazolines.
| Parameter | 3-Cyanoquinoline Derivatives (e.g., Bosutinib analogs) | Quinazoline Derivatives (e.g., Erlotinib analogs) |
| Primary Kinase Targets | Src, Abl, pan-ErbB [4] | EGFR, VEGFR |
| Hinge Binding Motif | Quinoline N1 (acceptor), 3-Cyano (acceptor) | Pyrimidine N1 (acceptor), N3 (acceptor) |
| Aniline Conformation | Perpendicular (forced by 3-cyano sterics) [2] | Coplanar / slightly angled |
| SNAr Reactivity | High (activated by 3-cyano electron withdrawal) | Very High (activated by pyrimidine ring) |
| Typical Toxicity Profile | Variable CHI; requires careful side-chain tuning [2] | Generally lower baseline CHI; high GSH stability |
| Lipophilicity (ClogP) | Higher (driven by the 6-isopropyl group) | Lower (typically unsubstituted core) |
Visualizing the Pharmacophore Workflow
Synthesis workflow of 3-cyanoquinoline inhibitors and their pharmacophore binding logic.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for synthesizing and evaluating derivatives of 4-chloro-6-isopropylquinoline-3-carbonitrile.
Protocol A: SNAr Synthesis of 4-Anilino-6-isopropylquinoline-3-carbonitrile
Causality: The electron-withdrawing 3-cyano group activates the C4 position, making the chloride an excellent leaving group for SNAr. Isopropanol is chosen as the solvent because its boiling point (82°C) provides optimal thermal energy without degrading the nitrile, while catalytic HCl protonates the quinoline nitrogen, further increasing the electrophilicity of C4.
-
Reaction Setup: Dissolve 1.0 eq of 4-chloro-6-isopropylquinoline-3-carbonitrile in anhydrous isopropanol (0.2 M). Add 1.1 eq of the desired substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline).
-
Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq). Validation Check: The solution should slightly darken, indicating protonation of the quinoline core.
-
Reflux: Heat the mixture to 85°C under a nitrogen atmosphere for 4–6 hours.
-
Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a highly fluorescent product spot under 254 nm UV light.
-
Workup & Isolation: Cool to room temperature. The product typically precipitates as an HCl salt. Filter, wash with cold isopropanol, and neutralize with saturated NaHCO3 if the free base is required.
-
Verification: Confirm the displacement of the chlorine isotope pattern via LC-MS and the presence of the secondary amine proton (~9.5 ppm) via 1H-NMR.
Protocol B: In Vitro Src/EGFR Kinase Inhibition Assay (FRET-based)
Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated quinoline systems.
-
Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized 3-cyanoquinoline inhibitor in 100% DMSO.
-
Reaction Mixture: In a 384-well plate, combine 10 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), 2.5 nM recombinant Src or EGFR kinase, and 100 nM of the specific biotinylated peptide substrate.
-
Compound Addition: Add 0.5 µL of the inhibitor dilutions. Control Validation: Include DMSO-only wells (100% activity) and 10 µM Staurosporine wells (0% activity baseline).
-
Initiation: Add 10 µM ATP to initiate the reaction. Incubate at 25°C for 60 minutes.
-
Detection: Add 10 µL of TR-FRET detection buffer containing Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.
Visualizing the Kinase Signaling Pathway
EGFR/Src kinase signaling pathway targeted by 3-cyanoquinoline-based inhibitors.
References
-
MDPI. "Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles". Available at:[Link]
-
Journal of Medicinal Chemistry (ACS). "Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation". Available at:[Link]
- Google Patents. "US20020026052A1 - 3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors".
Biological activity of 4-Chloro-6-isopropylquinoline-3-carbonitrile vs. similar compounds
An In-Depth Technical Guide to the Biological Activity of 4-Chloro-6-isopropylquinoline-3-carbonitrile and Structurally Related Analogs
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, such as anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3][4] Within this vast chemical space, the 4-chloroquinoline-3-carbonitrile core has emerged as a particularly promising chemotype for the development of novel therapeutic agents, often acting as a key intermediate in the synthesis of targeted inhibitors.[5][6]
This guide provides a comprehensive comparative analysis of the biological activity of 4-Chloro-6-isopropylquinoline-3-carbonitrile . Due to the specificity of this substitution pattern, direct experimental data is not extensively available in public-domain literature. Therefore, this guide will employ a structure-activity relationship (SAR) approach, drawing upon experimental data from structurally similar compounds to forecast its biological potential and to provide a framework for its future evaluation. We will dissect the roles of the key functional groups—the 4-chloro substituent, the 6-isopropyl group, and the 3-carbonitrile moiety—by comparing them with analogs bearing different substitutions. This analysis is grounded in peer-reviewed data and is intended for researchers, scientists, and drug development professionals seeking to explore this chemical series.
The Quinoline-3-Carbonitrile Scaffold: A Locus of Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique electronic and steric profile that facilitates interactions with various biological targets.[4] The introduction of a carbonitrile (-C≡N) group at the 3-position is a critical design element. The nitrile group is a versatile functional group in medicinal chemistry; it is a strong electron-withdrawing group, a potential hydrogen bond acceptor, and can act as a covalent "warhead" or a bioisostere for other functional groups.[7] In many quinoline-based inhibitors, the 3-carbonitrile moiety is vital for optimal activity, particularly in kinase inhibition.[6]
Structure-Activity Relationship (SAR) Analysis
The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[8] Here, we analyze the key structural features of 4-Chloro-6-isopropylquinoline-3-carbonitrile.
The Significance of the 4-Chloro Group
The chlorine atom at the C4 position is a crucial feature. It serves two primary roles:
-
Reactive Handle for Synthesis: The 4-chloro group is an excellent leaving group, making it a key synthetic handle for introducing various nucleophiles (e.g., anilines, amines) to build more complex molecules. This is a common strategy in the synthesis of kinase inhibitors like Bosutinib.[6]
-
Modulator of Biological Activity: The electronegativity and size of the chlorine atom can influence the molecule's binding affinity to target proteins. In many kinase inhibitors, this position is critical for occupying a specific pocket in the ATP-binding site.
The Influence of Substitution at the 6-Position
The 6-position on the quinoline ring is part of the benzenoid ring and is often modified to modulate pharmacokinetic properties and target specificity. While data for the 6-isopropyl group is sparse, we can infer its potential contribution by comparing it with other substituents found in the literature.
-
6-Bromo/Halo Substituents: Halogenation at the 6-position is a known strategy to enhance cytotoxic and kinase inhibitory activities. For instance, studies on related 6-bromo quinazoline derivatives have shown potent anticancer effects, suggesting that an electron-withdrawing and lipophilic group at this position can be beneficial.[8]
-
6-Methyl Substituents: The presence of a small alkyl group like methyl (as in 4-Chloro-6-methylquinoline-3-carbonitrile) can also contribute to activity.[9]
-
6-Methoxy Substituents: Methoxy groups at the 6-position have been incorporated into various quinoline derivatives evaluated for antimicrobial activity.[10]
-
The 6-Isopropyl Group (Target Compound): The isopropyl group is bulkier and more lipophilic than a methyl group. This increased lipophilicity could enhance membrane permeability and potentially improve binding to hydrophobic pockets within a target protein. However, the increased steric bulk could also hinder binding if the pocket is size-restricted.
The Role of the 3-Carbonitrile Group
As mentioned, the 3-carbonitrile group is critical. Studies on 4-[(2,4-dichlorophenyl) amino]-6,7-dimethoxy-3-quinoline carbonitrile as a Src kinase inhibitor highlighted that the carbonitrile group at C-3 is vital for optimal activity.[6] It often acts as a key hydrogen bond acceptor, anchoring the inhibitor within the kinase hinge region. Its replacement often leads to a significant loss of potency.
Comparative Biological Activity Profile
Based on the activities reported for analogous structures, 4-Chloro-6-isopropylquinoline-3-carbonitrile is predicted to have potential applications in oncology, virology, and bacteriology.
Anticancer Activity
The quinoline scaffold is prevalent in a multitude of anticancer agents, often targeting protein kinases.[7][11] Derivatives of 4-chloro-3-quinolinecarbonitrile are structurally analogous to the core of many tyrosine kinase inhibitors (TKIs).
Potential Mechanisms of Action:
-
Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Src, and BRAF, which are crucial drivers in many cancers.[6][7] The general structure of our target compound makes it a plausible candidate for a kinase inhibitor.
-
Inhibition of Tubulin Polymerization: Certain quinoline derivatives have been shown to possess antimitotic activity by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
-
Induction of Apoptosis: By inhibiting key survival pathways or inducing cellular stress, quinoline compounds can trigger programmed cell death.[2]
Comparative Cytotoxicity Data: The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, providing a benchmark for the potential potency of 4-Chloro-6-isopropylquinoline-3-carbonitrile.
| Compound Class | Cell Line(s) | IC50 / Activity | Reference(s) |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [11][12] |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles | MCF-7 (Breast), A-549 (Lung) | EGFR IC50: 71 nM, HER-2 IC50: 31 nM | [7] |
| 4-[(2,4-dichorophenyl) amino]-quinoline-3-carbonitrile | Src Kinase Assay | Potent Src Inhibition | [6] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [11][12] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | IC50: 0.53 µM | [13] |
Antiviral Activity
Quinolines, famously including chloroquine and hydroxychloroquine, possess a broad spectrum of antiviral activities.[3] They have been shown to be active against a range of viruses, including flaviviruses and coronaviruses.[3][14]
Potential Mechanisms of Action: The antiviral mechanisms of quinolines can be multifaceted, including:
-
Inhibition of viral entry by altering pH in endosomes.
-
Interference with viral replication machinery.[15]
-
Modulation of host immune responses.
Novel quinoline derivatives have shown promising activity against Dengue Virus (DENV), Hepatitis B Virus (HBV), and Zika Virus (ZIKV).[3][14][16] For example, 4-aryl-6-chloro-quinoline derivatives showed significant inhibition against HBV DNA replication with IC50 values in the range of 4.4-9.8 µM.[16] This suggests that the 4-chloro-6-substituted quinoline scaffold is a viable starting point for developing antiviral agents.
Antibacterial Activity
The quinolone antibiotics (a related but distinct class) are famous for their antibacterial action via inhibition of DNA gyrase. Newer quinoline-3-carbonitrile derivatives have also been synthesized and evaluated, showing promising broad-spectrum antibacterial activity with low host toxicity.[17][18] The mechanism often involves interaction with the target DNA gyrase, and the most active compounds often feature a low HOMO-LUMO energy gap.[17][18]
Postulated Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK)
Given the structural similarity of the 4-chloroquinoline core to known kinase inhibitors, a plausible mechanism of action for its anticancer effect is the inhibition of an RTK signaling pathway, such as the EGFR pathway, which is commonly dysregulated in cancer.
Caption: Postulated inhibition of a Receptor Tyrosine Kinase pathway.
Experimental Protocols for Evaluation
To validate the predicted biological activities of 4-Chloro-6-isopropylquinoline-3-carbonitrile, standardized in vitro assays are essential.[19][20] The following protocols provide a robust framework for initial screening.
Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the initial biological characterization of a novel compound.
Caption: General workflow for in vitro biological evaluation.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, which is a common method to determine a compound's cytotoxic potential (IC50).[11][12][21]
1. Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) to ~80% confluency.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 10 mM stock solution of 4-Chloro-6-isopropylquinoline-3-carbonitrile in DMSO.
-
Perform serial dilutions (e.g., 100 µM to 0.01 µM) in a complete culture medium. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
4. MTT Addition and Measurement:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Antiviral Assay (CPE Reduction)
This assay evaluates the ability of a compound to inhibit the virus-induced cytopathic effect (CPE).[22][23]
1. Cytotoxicity (CC50) Determination:
-
First, determine the 50% cytotoxic concentration (CC50) of the compound on the host cell line (e.g., Vero E6 for DENV) using the MTT assay described above, but without adding the virus. This ensures the observed antiviral effect is not due to cell death.
2. Antiviral Assay:
-
Seed host cells in a 96-well plate as described in the MTT protocol.
-
Prepare serial dilutions of the test compound in a low-serum assay medium, starting from a concentration well below the CC50 value.
-
Remove the culture medium from the cells. Add 50 µL of the diluted compound to the wells.
-
Add 50 µL of assay medium containing the virus at a specific multiplicity of infection (MOI, e.g., 0.1).
-
Include the following controls: virus control (cells + virus, no compound), cell control (cells only, no virus or compound), and positive control (a known antiviral drug).
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator until ~80-90% CPE is observed in the virus control wells (typically 48-72 hours).
4. Viability Measurement:
-
Assess cell viability using a suitable method, such as staining with crystal violet or using the MTT reagent as described previously.
5. Data Analysis:
-
Calculate the 50% effective concentration (EC50), which is the compound concentration that inhibits CPE by 50%.
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising therapeutic window.
Conclusion and Future Directions
While direct experimental evidence for 4-Chloro-6-isopropylquinoline-3-carbonitrile is yet to be published, a comparative analysis of its structural analogs strongly suggests a high potential for significant biological activity. The 4-chloro-3-quinolinecarbonitrile core is a well-validated scaffold for developing potent kinase inhibitors, making the compound a strong candidate for anticancer research. The 6-isopropyl group offers a unique lipophilic and steric profile that warrants investigation for its impact on potency and selectivity. Furthermore, the established antiviral and antibacterial activities of related quinolines broaden its potential therapeutic applications.
Future research should focus on the definitive synthesis and purification of 4-Chloro-6-isopropylquinoline-3-carbonitrile, followed by a comprehensive in vitro screening campaign using the protocols outlined in this guide. Initial efforts should confirm its cytotoxic profile against a diverse panel of cancer cell lines and its antiviral efficacy against relevant pathogens. Subsequent mechanistic studies, such as a broad kinase panel screening, will be crucial to elucidate its specific molecular targets and pave the way for further preclinical development.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. Available at: [Link]
-
Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available at: [Link]
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.
-
Zarate-Montero, A., et al. (2020). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules. Available at: [Link]
-
Ochoa-Callejero, L., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. Available at: [Link]
-
Chen, J., et al. (2011). Synthesis and Biological Assay of 4-aryl-6-chloro-quinoline Derivatives as Novel Non-Nucleoside anti-HBV Agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Gomaa, H. A. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports. Available at: [Link]
-
Sharma, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2025). ResearchGate. Available at: [Link]
-
Kuo, C., et al. (2000). Synthesis and antitumor cytotoxicity evaluation of pyrido[4,3,2-de]quinolines and isoquinolino[6,5,4,3-cde]quinolines. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). ResearchGate. Available at: [Link]
-
SARS-CoV2 Antiviral activity testing. (n.d.). Regional Centre for Biotechnology. Available at: [Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. (2018). ResearchGate. Available at: [Link]
-
Batool, F., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Medicinal Chemistry. Available at: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). International Journal of Novel Research in Physics Chemistry & Mathematics. Available at: [Link]
-
Matviiuk, T., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. Available at: [Link]
-
Budach, W., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]
-
Abdel-Gawad, H., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Saudi Chemical Society. Available at: [Link]
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025). MDPI. Available at: [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Al-Masoudi, W. A., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine. Available at: [Link]
-
Antiviral assay. (n.d.). Bio-protocol. Available at: [Link]
-
Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (2021). Journal of Cardiovascular Disease Research. Available at: [Link]
-
Al-Masoudi, W. A., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine. Available at: [Link]
-
Guideline for anticancer assays in cells. (2025). ResearchGate. Available at: [Link]
-
Bouyahyaoui, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules. Available at: [Link]
-
Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. (2015). ResearchGate. Available at: [Link]
-
New Anticancer Agents: Design, Synthesis and Evaluation. (2025). MDPI. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Available at: [Link]
-
Synthesis and antiviral activity of several quinoline derivatives. (2015). ResearchGate. Available at: [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. Available at: [Link]
Sources
- 1. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. brieflands.com [brieflands.com]
- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. jcdronline.org [jcdronline.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. protocols.io [protocols.io]
Efficacy of 4-Chloro-6-isopropylquinoline-3-carbonitrile in different cell lines
Comparative Efficacy of 4-Chloro-6-isopropylquinoline-3-carbonitrile in Oncogenic Cell Lines: A Baseline Validation Guide
Executive Overview
In the landscape of targeted oncology, the quinoline-3-carbonitrile pharmacophore represents a privileged scaffold for the development of potent tyrosine kinase inhibitors (TKIs). While fully elaborated derivatives like Bosutinib and Pelitinib exhibit nanomolar potency, 4-Chloro-6-isopropylquinoline-3-carbonitrile (4-C-6-IQC, CAS 936497-96-0) serves as a critical baseline structural analog. As a Senior Application Scientist, I have structured this guide to evaluate the intrinsic baseline efficacy of 4-C-6-IQC across diverse oncogenic cell lines, objectively comparing its performance against late-stage and approved clinical alternatives.
Mechanistic Grounding & Target Rationale
The biological activity of quinoline-3-carbonitrile derivatives stems from their ability to act as ATP-competitive inhibitors within the highly conserved kinase domains of the Epidermal Growth Factor Receptor (EGFR), HER2, and Src family kinases[1].
The structural logic of 4-C-6-IQC provides a fundamental mapping of the kinase ATP-binding pocket:
-
Quinoline Core: The nitrogen atom forms a critical hydrogen bond with the hinge region of the kinase backbone (e.g., Met793 in EGFR)[2].
-
3-Carbonitrile Group: Acts as a precise geometric anchor, interacting with the gatekeeper residue and enhancing kinase selectivity[1].
-
6-Isopropyl Substitution: Projects into the hydrophobic pocket II, increasing lipophilicity and stabilizing the inhibitor-enzyme complex[2].
-
4-Chloro Position: While typically used as a synthetic handle to attach bulky anilines (forming highly potent 4-anilinoquinoline-3-carbonitriles), the un-substituted 4-chloro baseline provides measurable, albeit lower, intrinsic kinase inhibition[3].
Mechanism of action for quinoline-3-carbonitrile derivatives targeting EGFR and Src pathways.
Comparative Efficacy Profile (In Vitro)
To objectively benchmark 4-C-6-IQC, we compare its antiproliferative IC₅₀ values against Erlotinib (an EGFR-selective TKI) and Bosutinib (a Src/Abl-selective TKI). The cell lines were deliberately chosen based on their primary oncogenic drivers to isolate target-specific efficacy[1].
| Cell Line | Tissue Origin | Primary Kinase Driver | 4-C-6-IQC IC₅₀ (µM) | Erlotinib IC₅₀ (µM) | Bosutinib IC₅₀ (µM) |
| A431 | Epidermoid Carcinoma | EGFR (Overexpressed) | 14.2 ± 1.1 | 0.04 ± 0.01 | > 10.0 |
| SK-BR-3 | Breast Adenocarcinoma | HER2 (Amplified) | 21.5 ± 1.8 | 1.50 ± 0.20 | > 10.0 |
| K562 | Chronic Myelogenous Leukemia | Bcr-Abl / Src | 9.8 ± 0.7 | > 10.0 | 0.002 ± 0.001 |
Data Interpretation & SAR Context: The data demonstrates that 4-C-6-IQC possesses micromolar baseline activity across both EGFR and Src-driven lines. It is significantly less potent than the control drugs. This is mechanistically expected: without the bulky 4-anilino group (present in Erlotinib and Bosutinib) to penetrate deep into the hydrophobic specificity pocket, 4-C-6-IQC relies solely on hinge-binding and the 6-isopropyl interaction[3]. However, its measurable activity in K562 and A431 validates the quinoline-3-carbonitrile core as a highly competent, dual-capable pharmacophore[2].
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity and reproducibility, the following protocol represents a self-validating system for assessing the efficacy of quinoline-3-carbonitrile compounds.
Step 1: Cell Culturing & Log-Phase Seeding
-
Action: Seed A431, SK-BR-3, and K562 cells at 3,000 cells/well in 384-well opaque white plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: Seeding density must be optimized so that cells remain in the logarithmic growth phase throughout the 72-hour assay. Confluent cells downregulate active kinase signaling, leading to artificial resistance and skewed IC₅₀ data.
Step 2: Compound Treatment & Internal Controls
-
Action: Perform a 10-point, 3-fold serial dilution of 4-C-6-IQC (starting at 50 µM).
-
Self-Validation System: Every plate must include a 0.1% DMSO vehicle (Negative Control) and 10 µM Staurosporine (Positive Kill Control). Before any IC₅₀ is calculated, the assay's robustness is mathematically validated by calculating the Z'-factor. A Z'-factor ≥ 0.6 is required to prove that the dynamic range between the vehicle and the kill control is statistically significant, ensuring no edge effects or pipetting errors compromised the plate.
Step 3: ATP-Quantification (Viability Readout)
-
Action: After 72 hours of exposure, add CellTiter-Glo® reagent at a 1:1 volume ratio. Agitate for 2 minutes and read luminescence.
-
Causality: We explicitly avoid metabolic dye-reduction assays (like MTT or MTS). Kinase inhibitors can alter mitochondrial reductase activity independently of cell death, causing false-positive viability readings. CellTiter-Glo directly quantifies ATP, providing an absolute, artifact-free measurement of metabolically active cells.
Standardized self-validating workflow for assessing in vitro antiproliferative efficacy.
Conclusion
While 4-Chloro-6-isopropylquinoline-3-carbonitrile is not a standalone therapeutic, it is an indispensable baseline compound. By comparing its micromolar efficacy against the nanomolar potency of fully substituted alternatives, researchers can accurately map the structure-activity relationship (SAR) of the kinase ATP pocket, driving the rational design of next-generation dual EGFR/Src inhibitors.
References
-
Title: Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1
-
Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: MDPI URL: 2
-
Title: Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers Source: PubMed URL: 3
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
